Product packaging for 7-Chloro-2-vinylquinoline(Cat. No.:CAS No. 177748-00-4)

7-Chloro-2-vinylquinoline

Cat. No.: B065175
CAS No.: 177748-00-4
M. Wt: 189.64 g/mol
InChI Key: BQWZIPWUDXJPBG-UHFFFAOYSA-N
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Description

7-Chloro-2-vinylquinoline is a high-value, multifunctional chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound integrates a quinoline core, known for its prevalence in pharmacologically active molecules, with a reactive 2-vinyl substituent and an electron-withdrawing 7-chloro group. The vinyl group serves as a versatile handle for further functionalization via cross-coupling reactions, such as Heck coupling, or as a dienophile in Diels-Alder cycloadditions, enabling the rapid construction of complex polycyclic architectures. Researchers primarily utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents, including kinase inhibitors, antimalarials, and anticancer compounds, where the quinoline moiety is critical for target binding. Its specific structure offers significant research value for studying structure-activity relationships (SAR) and for creating targeted libraries of quinoline derivatives. The compound is provided with high purity to ensure reliability and reproducibility in experimental outcomes. Strictly for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClN B065175 7-Chloro-2-vinylquinoline CAS No. 177748-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZIPWUDXJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC(=C2)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443692
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-00-4
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in various pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in the field of drug discovery.

Chemical Structure and Identifiers

The structure of this compound consists of a quinoline ring system chlorinated at the 7th position and substituted with a vinyl group at the 2nd position.

IdentifierValue
IUPAC Name 7-chloro-2-ethenylquinoline[1]
CAS Number 177748-00-4[1]
Molecular Formula C₁₁H₈ClN[1]
SMILES C=CC1=NC2=C(C=C1)C=C(C=C2)Cl
InChI InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2
InChIKey BQWZIPWUDXJPBG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, values for melting point and solubility are not consistently reported in the literature.

PropertyValueSource
Molecular Weight 189.64 g/mol [1]PubChem
Boiling Point 305.568 °C at 760 mmHg[2]Echemi Safety Data Sheet
Melting Point Data not availableN/A
Density 1.226 g/cm³Echemi Safety Data Sheet
Vapor Pressure 0.001 mmHg at 25 °CEchemi Safety Data Sheet
Flash Point 167.274 °C[2]Echemi Safety Data Sheet
Solubility Data not availableN/A
LogP 3.6PubChem (Predicted)

Spectroscopic Data

Note: The following data is for 7-Chloro-2-methylquinoline .

  • ¹H NMR Spectrum: (400 MHz, CDCl₃) δ 8.00 (d, J=8.5 Hz, 1H), 7.98 (d, J=2.1 Hz, 1H), 7.67 (d, J=8.5 Hz, 1H), 7.41 (dd, J=8.5, 2.1 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 2.72 (s, 3H).

  • ¹³C NMR Spectrum: Data for the carbon chemical shifts of the precursor are also available and can be used as a reference for the synthesized vinyl derivative.

  • Mass Spectrum (EI): For 7-chloro-2-methylquinoline, the molecular ion peak (M+) is observed at m/z 177, with another significant peak at m/z 179 corresponding to the ³⁷Cl isotope.[3]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde. While a detailed, peer-reviewed experimental protocol for this specific conversion is not widely published, the general methodology can be inferred from patent literature.

Experimental Protocol: Synthesis of the Precursor, 7-Chloro-2-methylquinoline

The precursor, 7-chloro-2-methylquinoline, can be synthesized via a Doebner-von Miller reaction. A variety of protocols exist, and one such example is outlined below, based on patent literature.

Materials:

  • m-Chloroaniline

  • Crotonaldehyde

  • Hydrochloric Acid

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or a modern equivalent)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • A mixture of m-chloroaniline and concentrated hydrochloric acid in water is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • The mixture is heated, and crotonaldehyde is added dropwise with stirring.

  • An oxidizing agent is introduced, and the reaction mixture is refluxed for several hours.

  • After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude product is then purified, typically by steam distillation followed by recrystallization from a suitable solvent like ethanol or hexane.

Note: This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and the choice of oxidizing agent, can vary and should be optimized.

Experimental Workflow: Conversion to this compound

The conversion of 7-chloro-2-methylquinoline to this compound typically involves a condensation reaction with formaldehyde.

G cluster_0 Synthesis of this compound reagents 7-Chloro-2-methylquinoline Formaldehyde reaction Condensation Reaction (Heated, often with a catalyst) reagents->reaction workup Aqueous Workup (e.g., extraction with an organic solvent) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Quinoline derivatives are a well-established class of compounds in pharmaceutical sciences, with applications ranging from antimalarial to anticancer agents. This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in some synthetic routes for Montelukast, a leukotriene receptor antagonist used in the treatment of asthma. The vinyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures for screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a molecule with significant potential as a building block in the development of new therapeutic agents. While there are gaps in the publicly available experimental data for some of its physical and spectroscopic properties, its synthesis from 7-chloro-2-methylquinoline is an established transformation. This guide provides a foundational understanding of its chemical characteristics for researchers and scientists engaged in drug discovery and development. Further experimental work is encouraged to fully characterize this compound and explore its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 7-Chloro-2-vinylquinoline from 7-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 7-chloro-2-vinylquinoline from its precursor, 7-chloro-2-methylquinoline. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its vinyl group serves as a reactive handle for further chemical modifications, making it a key building block in the development of novel therapeutics. This guide details a direct and efficient method for its preparation through the condensation of 7-chloro-2-methylquinoline with formaldehyde.

Synthesis Pathway

The synthesis proceeds via a condensation reaction between 7-chloro-2-methylquinoline and formaldehyde. This reaction is typically carried out in the presence of a secondary amine hydrochloride and a small amount of an organic base, such as triethylamine, in an alcohol solvent. The reaction first forms a 2-(2-hydroxyethyl)-7-chloroquinoline intermediate, which then undergoes in-situ dehydration to yield the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (moles)Quantity
7-Chloro-2-methylquinolineC₁₀H₈ClN177.63[1]0.058.9 g[2]
Formaldehyde (37% solution)CH₂O30.030.0655.27 ml[2]
Diethylamine hydrochlorideC₄H₁₂ClN109.600.0656.175 g[2]
TriethylamineC₆H₁₅N101.19-0.4 ml[2]
95% EthanolC₂H₅OH46.07-11 ml (8 ml + 3 ml)[2]
WaterH₂O18.02-3 ml[2]

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction TemperatureReflux[2]
Initial Temperature60°C[2]
Reaction Time5 hours[2]
Product Yield67.1%[2]
Product AppearanceGrey crystals[2]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Step 1: Preparation of the Reaction Mixture

  • In a suitable reaction vessel, combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 ml (0.065 mol) of a 37% formaldehyde solution, 0.4 ml of triethylamine, and 8 ml of 95% ethanol.[2]

  • Stir the mixture and heat to 60°C until all solids are completely dissolved.[2]

Step 2: Addition of a Secondary Amine Salt Solution

  • In a separate beaker, prepare a solution of 6.175 g (0.065 mol) of diethylamine hydrochloride in 3 ml of 95% ethanol and 3 ml of water.[2]

  • Slowly add this solution dropwise to the reaction mixture from Step 1.[2]

Step 3: Reaction

  • Heat the complete reaction mixture to reflux.[2]

  • Maintain the reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.[2]

Step 4: Work-up and Isolation

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

  • To the residue, add 100 ml of water and extract the product with ethyl acetate (3 x 60 ml).[2]

  • Combine the organic layers and wash with a saturated sodium chloride solution.[2]

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[2]

Step 5: Purification

  • Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield 6.38 g of this compound as grey crystals.[2]

  • The final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway Start 7-Chloro-2-methylquinoline Intermediate 2-(2-Hydroxyethyl)-7-chloroquinoline (In-situ) Start->Intermediate + HCHO Reagent Formaldehyde (HCHO) Product This compound Intermediate->Product - H₂O

Caption: Synthesis pathway of this compound.

Experimental_Workflow A 1. Mix Reactants: 7-Chloro-2-methylquinoline, Formaldehyde, Triethylamine, Ethanol B 2. Heat to 60°C (until dissolved) A->B C 3. Add Diethylamine HCl Solution B->C D 4. Heat to Reflux (5 hours) C->D E 5. Solvent Evaporation D->E F 6. Aqueous Work-up & Ethyl Acetate Extraction E->F G 7. Dry and Evaporate Organic Phase F->G H 8. Recrystallization (Ethyl Acetate/Petroleum Ether) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Chloro-2-vinylquinoline (CAS No. 177748-00-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 177748-00-4, identified as 7-Chloro-2-vinylquinoline. This document details its chemical identity, a viable synthetic route, and available spectroscopic data for its precursor. Furthermore, it explores the potential biological significance of 7-chloroquinoline derivatives, particularly in the context of anticancer research, by visualizing a key signaling pathway.

Chemical Identity

The compound associated with CAS number 177748-00-4 is This compound .[1] It is also referred to as 7-chloro-2-ethenylquinoline. The molecule consists of a quinoline ring system with a chlorine atom substituted at the 7th position and a vinyl group at the 2nd position.

Table 1: Chemical Identity of CAS No. 177748-00-4

PropertyValue
CAS Number 177748-00-4
Chemical Name This compound
Synonyms 7-chloro-2-ethenylquinoline
Molecular Formula C₁₁H₈ClN
Molecular Weight 189.64 g/mol
Canonical SMILES C=CC1=NC2=C(C=C1)C=C(C=C2)Cl

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde.[2] This method provides a direct way to introduce the vinyl group at the 2-position of the quinoline ring.

General Procedure:

A mixture of 7-chloro-2-methylquinoline, an aqueous solution of formaldehyde (e.g., 37%), a secondary amine hydrochloride (such as diethylamine hydrochloride), and a small amount of an organic base (like triethylamine) in a suitable solvent (e.g., a mixture of ethanol and water) is heated to reflux. The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound.[2]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification 7-chloro-2-methylquinoline 7-chloro-2-methylquinoline Heating (Reflux) Heating (Reflux) 7-chloro-2-methylquinoline->Heating (Reflux) Formaldehyde Formaldehyde Formaldehyde->Heating (Reflux) Diethylamine HCl Diethylamine HCl Diethylamine HCl->Heating (Reflux) Triethylamine Triethylamine Triethylamine->Heating (Reflux) Ethanol/Water Ethanol/Water Ethanol/Water->Heating (Reflux) Solvent Removal Solvent Removal Heating (Reflux)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Recrystallization Recrystallization Washing & Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

As of the date of this document, detailed, publicly available experimental spectroscopic data for this compound (CAS No. 177748-00-4) is limited. However, spectroscopic data for its immediate precursor, 7-chloro-2-methylquinoline (CAS No. 4965-33-7) , is available and presented here for comparative purposes. These data can provide an indication of the expected spectral regions for the quinoline core.

Spectroscopic Data of 7-Chloro-2-methylquinoline (CAS No. 4965-33-7)

Table 2: ¹H NMR Spectral Data of 7-Chloro-2-methylquinoline

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly available in search results

Table 3: ¹³C NMR Spectral Data of 7-Chloro-2-methylquinoline

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Table 4: IR Spectral Data of 7-Chloro-2-methylquinoline

Wavenumber (cm⁻¹)Assignment
Data not explicitly available in search results

Table 5: Mass Spectrometry Data of 7-Chloro-2-methylquinoline

m/zRelative IntensityAssignment
177[M]⁺ (with ³⁵Cl)
179[M+2]⁺ (with ³⁷Cl)

Note: The relative intensity of the [M+2]⁺ peak is expected to be approximately one-third of the [M]⁺ peak due to the natural isotopic abundance of chlorine.

Biological Significance and Potential Signaling Pathway

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[3][4][5][6] Several 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents.[3][4][6] One of the key mechanisms through which some quinoline-based compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Inhibition of the VEGFR-2 signaling pathway can disrupt angiogenesis, a critical process for tumor growth and metastasis.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[7][8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 7-Chloroquinoline Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition.

Conclusion

References

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the physical, chemical, and biological properties of 7-Chloro-2-vinylquinoline, a promising scaffold for novel therapeutics.

This technical guide provides a detailed analysis of this compound (CAS No. 177748-00-4), a heterocyclic aromatic compound with significant potential in drug discovery and development. This document consolidates available data on its physical and chemical characteristics, synthesis, and reactivity, and explores the biological activities of related compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Core Properties and Data

This compound is a substituted quinoline with the molecular formula C₁₁H₈ClN.[1] Its molecular weight is approximately 189.64 g/mol .[1] While experimental data for some physical properties remain elusive, a combination of predicted and available experimental data provides a foundational understanding of this compound.

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in Table 1. Notably, an experimental melting point has not been documented in the reviewed literature. The boiling point is reported to be 305.568 °C at 760 mmHg. A safety data sheet indicates that information on its solubility is not available.[2]

PropertyValueSource
Molecular Formula C₁₁H₈ClNPubChem[1]
Molecular Weight 189.64 g/mol PubChem[1]
CAS Number 177748-00-4PubChem[1]
Boiling Point 305.568 °C at 760 mmHgECHEMI SDS
Flash Point 167.274 °CECHEMI SDS[2]
Density 1.226 g/cm³ECHEMI SDS
Vapor Pressure 0.001 mmHg at 25 °CECHEMI SDS
XLogP3-AA 3.6PubChem (Computed)
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Topological Polar Surface Area 12.9 ŲPubChem (Computed)[1]
Chemical and Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde.

Synthesis of 7-Chloro-2-methylquinoline

The synthesis of 7-chloro-2-methylquinoline is well-established and can be performed via the Doebner-von Miller reaction. This involves the reaction of 3-chloroaniline with crotonaldehyde under acidic conditions. A detailed protocol is described in various patents.[3]

Experimental Protocol: Synthesis of 7-Chloro-2-methylquinoline

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 3-chloroaniline

  • Crotonaldehyde

  • Hydrochloric acid

  • A suitable solvent (e.g., 2-butanol)

  • An oxidizing agent (e.g., p-chloranil)

Procedure:

  • A solution of hydrochloric acid in 2-butanol is prepared.

  • 3-chloroaniline and p-chloranil are added to the acidified butanol.

  • The mixture is heated to reflux (approximately 103 °C).

  • A solution of crotonaldehyde is added dropwise over a period of 50 minutes.

  • The reaction mixture is refluxed for an additional 20 minutes.

  • The solvent is partially removed by distillation under vacuum.

  • The product, 7-chloroquinaldine hydrochloride, is crystallized, filtered, and washed.

  • The free base, 7-chloro-2-methylquinoline, can be obtained by neutralization.

Synthesis of this compound

The conversion of 7-chloro-2-methylquinoline to this compound involves a condensation reaction with formaldehyde. A Chinese patent describes a method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent CN101591291A and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 7-chloro-2-methylquinoline

  • 37% Formaldehyde solution

  • Triethylamine

  • 95% Ethanol

  • Diethylamine hydrochloride

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction vessel, combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol.

  • Stir and heat the mixture to 60 °C until all solids are dissolved.

  • Prepare a mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

  • Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

  • Monitor the reaction progress by TLC. After approximately 5 hours, when the starting material is consumed, stop the reaction.

  • Remove the solvent under reduced pressure.

  • Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, wash with saturated brine, and dry.

  • Remove the solvent under reduced pressure and recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield 6.38 g (67.1% yield) of this compound as a grey solid.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the quinoline ring system and the vinyl substituent.

  • Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system. It is generally resistant to electrophilic substitution, which, if it occurs, is directed to the benzene ring. The nitrogen atom can be protonated or alkylated.

  • Vinyl Group: The vinyl group is susceptible to electrophilic addition reactions and can undergo polymerization. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the quinoline ring.

Information regarding the specific thermal stability and storage conditions for this compound is limited. However, as with many vinyl-substituted aromatic compounds, it should be stored in a cool, dark place to prevent polymerization, and away from strong oxidizing agents.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, the 7-chloroquinoline scaffold is a well-known pharmacophore present in numerous bioactive molecules, most notably the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications.

Recent studies on related N-(3-(2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines have demonstrated promising antifungal and antibacterial activity.[4] Furthermore, other 7-chloroquinoline derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[5] Some 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against various cancer cell lines, with some compounds inducing apoptosis.[1] These findings suggest that this compound could serve as a valuable starting material or key intermediate for the synthesis of novel therapeutic agents.

Visualizations

To aid in the understanding of the synthesis and potential applications of this compound, the following diagrams are provided.

Synthesis_of_7_Chloro_2_vinylquinoline 3-chloroaniline 3-chloroaniline 7-chloro-2-methylquinoline 7-chloro-2-methylquinoline 3-chloroaniline->7-chloro-2-methylquinoline Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->7-chloro-2-methylquinoline This compound This compound 7-chloro-2-methylquinoline->this compound Condensation Formaldehyde Formaldehyde Formaldehyde->this compound

Caption: Synthesis of this compound.

Potential_Applications This compound This compound Antifungal_Agents Antifungal_Agents This compound->Antifungal_Agents Derivative Synthesis Antibacterial_Agents Antibacterial_Agents This compound->Antibacterial_Agents Derivative Synthesis Anticancer_Agents Anticancer_Agents This compound->Anticancer_Agents Derivative Synthesis VEGFR-2_Inhibitors VEGFR-2_Inhibitors Anticancer_Agents->VEGFR-2_Inhibitors Mechanism of Action

Caption: Potential therapeutic applications.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While a complete experimental characterization is still needed, the available data on its synthesis and the biological activity of related compounds highlight its potential as a versatile building block for the creation of novel therapeutics. Further research into its physical properties, spectroscopic characterization, and a broader screening of its biological activities is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Molecular Formula: C₁₁H₈ClN

Molecular Weight: 189.64 g/mol [1]

This guide provides a comprehensive overview of 7-Chloro-2-vinylquinoline, a quinoline derivative with potential applications in medicinal chemistry. The following sections detail its synthesis, biological activities, and proposed mechanisms of action based on current scientific literature.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₈ClNPubChem
Molecular Weight 189.64 g/mol PubChem[1]
CAS Number 177748-00-4PubChem[1]
IUPAC Name 7-chloro-2-ethenylquinolinePubChem

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the conversion of the corresponding 2-methylquinoline derivative, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine). A general method involves the reaction of 7-chloro-2-methylquinoline with formaldehyde.

Experimental Protocol: Synthesis from 7-Chloro-2-methylquinoline

This protocol is adapted from a general procedure for the synthesis of 2-vinylquinoline compounds.

Materials:

  • 7-chloro-2-methylquinoline

  • 37% Formaldehyde solution

  • Triethylamine

  • 95% Ethanol

  • Diethylamine hydrochloride

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium chloride solution

Procedure:

  • Combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol in a reaction vessel.

  • Stir and heat the mixture to 60°C until all solids are dissolved.

  • Prepare a mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

  • Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 5 hours, indicated by the absence of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and wash with a saturated sodium chloride solution.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield this compound as a grey crystalline solid (yield: 67.1%).[2]

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] While specific biological data for this compound is limited in publicly available literature, the activities of its derivatives provide strong indications of its potential therapeutic applications.

Antifungal and Antibacterial Activity of Derivatives

Derivatives of this compound have demonstrated notable in vitro activity against various fungal and bacterial strains. The following table summarizes the activity of N-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives.

Compound IDTarget OrganismActivity MetricValueReference
5j Candida albicans (Biofilm)IC₅₀51.2 µM--INVALID-LINK--
5a Candida albicans (Biofilm)IC₅₀66.2 µM--INVALID-LINK--
Fluconazole (Standard) Candida albicans (Biofilm)IC₅₀40.0 µM--INVALID-LINK--
5a Candida albicansMIC94.2 µg/mL--INVALID-LINK--
5f Candida albicansMIC98.8 µg/mL--INVALID-LINK--
Fluconazole (Standard) Candida albicansMIC50.0 µg/mL--INVALID-LINK--
All derivatives (except 5g) Bacillus subtilisAntibacterial ActivityMore active than Ciprofloxacin--INVALID-LINK--

Proposed Mechanism of Antifungal Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related quinoline derivatives, a likely antifungal mechanism involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5]

Several enzymes in the ergosterol biosynthesis pathway are known targets for antifungal drugs.[6] It is hypothesized that quinoline derivatives, including this compound, may inhibit key enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[7][8]

Another potential mechanism, particularly for biofilm inhibition, is the targeting of fungal-specific proteins like agglutinin-like proteins (Als). Molecular docking studies on derivatives of this compound suggest an inhibitory role against these proteins, which are crucial for fungal adhesion and biofilm formation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 7-Chloro-2-methylquinoline 7-Chloro-2-methylquinoline Reaction_Mixture Heat to Reflux (5 hours) 7-Chloro-2-methylquinoline->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Reagents Triethylamine, Diethylamine HCl, Ethanol Reagents->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction (Ethyl Acetate/Water) Solvent_Removal->Extraction Washing Wash (Sat. NaCl) Extraction->Washing Drying_Evaporation Drying & Evaporation Washing->Drying_Evaporation Recrystallization Recrystallization (EtOAc/Pet. Ether) Drying_Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Proposed Antifungal Signaling Pathway

Antifungal_Pathway This compound This compound Ergosterol_Biosynthesis_Enzymes Ergosterol Biosynthesis Enzymes (e.g., CYP51) This compound->Ergosterol_Biosynthesis_Enzymes Inhibition Ergosterol_Depletion Ergosterol Depletion Ergosterol_Biosynthesis_Enzymes->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Biosynthesis_Enzymes->Toxic_Sterol_Accumulation Cell_Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Cell_Membrane_Disruption Toxic_Sterol_Accumulation->Cell_Membrane_Disruption Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

References

An In-depth Technical Guide to 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline, systematically named 7-chloro-2-ethenylquinoline according to IUPAC nomenclature, is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1] Its quinoline core, substituted with a reactive vinyl group and a chlorine atom, makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, tailored for a technical audience.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₁H₈ClN.[1] A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
IUPAC Name 7-chloro-2-ethenylquinoline[1]
CAS Number 177748-00-4[1][2]
Molecular Formula C₁₁H₈ClN[1]
Molecular Weight 189.64 g/mol [1]
Appearance Grey crystalline solid[3]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in ethyl acetate and petroleum ether[3]

Synthesis

The primary synthetic route to this compound involves the reaction of its precursor, 7-chloro-2-methylquinoline, with formaldehyde. This method is outlined in various patents and provides a reliable means of production.[3]

Synthesis of the Precursor: 7-Chloro-2-methylquinoline

The precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), can be synthesized via several established methods, including the Doebner-von Miller reaction or the Skraup reaction.[4][5][6][7][8][9] A common approach involves the reaction of 3-chloroaniline with crotonaldehyde under acidic conditions.[7][9]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented procedure for the synthesis of 2-vinylquinoline compounds.[3]

Materials:

  • 7-chloro-2-methylquinoline (8.9 g, 0.05 mol)

  • 37% Formaldehyde solution (5.27 mL, 0.065 mol)

  • Triethylamine (0.4 mL)

  • 95% Ethanol (11 mL)

  • Diethylamine hydrochloride (6.175 g, 0.065 mol)

  • Water (3 mL)

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium chloride solution

Procedure:

  • To a reaction flask, add 7-chloro-2-methylquinoline, 37% formaldehyde solution, triethylamine, and 8 mL of 95% ethanol.

  • Stir the mixture and heat to 60°C until all solids are dissolved.

  • In a separate beaker, prepare a solution of diethylamine hydrochloride in 3 mL of ethanol and 3 mL of water.

  • Slowly add the diethylamine hydrochloride solution to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete after 5 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 60 mL).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound as a grey crystalline solid.

Yield: 6.38 g (67.1%)[3]

Spectroscopic Data

Spectroscopic Data for 7-Chloro-2-methylquinoline (Precursor)
Technique Key Data
¹H NMR Spectral data is available in chemical databases.
¹³C NMR Spectral data is available in chemical databases.
IR Spectroscopy Spectral data is available in chemical databases.
Mass Spectrometry Spectral data is available in chemical databases.
Predicted Spectroscopic Data for this compound

Chemical databases provide predicted NMR, IR, and mass spectra for this compound which can serve as a reference for experimental characterization.[10]

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, particularly as antimicrobial and antifungal agents.

Antifungal and Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit fungal biofilm formation.[11] Specifically, N-(3-((-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives have shown promising activity against Candida albicans biofilms.[11] Some of these compounds also exhibited good antifungal and antibacterial activity against various strains.[11]

The proposed mechanism for the anti-biofilm activity involves the inhibition of agglutinin-like sequence (Als) proteins on the fungal cell surface, which are crucial for adhesion and biofilm formation. This interaction likely occurs through hydrogen bonding and hydrophobic interactions between the compound and the protein's active site.

General Mechanism of Action for Quinolines

The antifungal activity of quinoline derivatives is often attributed to their ability to disrupt fungal cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Other proposed mechanisms for the antimicrobial action of quinolines include the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

G cluster_0 Synthesis of 7-Chloro-2-methylquinoline cluster_1 Synthesis of this compound 3-Chloroaniline 3-Chloroaniline Doebner-von Miller Reaction Doebner-von Miller Reaction 3-Chloroaniline->Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von Miller Reaction 7-Chloro-2-methylquinoline 7-Chloro-2-methylquinoline Doebner-von Miller Reaction->7-Chloro-2-methylquinoline Reaction Reaction 7-Chloro-2-methylquinoline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction This compound This compound Reaction->this compound

Caption: General synthetic workflow for this compound.

Proposed Antifungal Biofilm Inhibition Pathway

G 7-Chloro-2-vinylquinoline_Derivative 7-Chloro-2-vinylquinoline_Derivative Als_Protein Agglutinin-like Sequence (Als) Protein 7-Chloro-2-vinylquinoline_Derivative->Als_Protein Binds to Inhibition Inhibition 7-Chloro-2-vinylquinoline_Derivative->Inhibition Fungal_Cell_Adhesion Fungal Cell Adhesion Als_Protein->Fungal_Cell_Adhesion Mediates Biofilm_Formation Biofilm Formation Fungal_Cell_Adhesion->Biofilm_Formation Leads to Inhibition->Fungal_Cell_Adhesion Prevents

Caption: Proposed mechanism of fungal biofilm inhibition.

References

The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant and enduring privileged structures in medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple industrial byproduct to the core of life-saving pharmaceuticals is a testament to over a century of chemical innovation. Quinoline and its substituted derivatives form the backbone of a vast array of therapeutic agents, demonstrating remarkable versatility with applications ranging from antimalarial and antibacterial to anticancer and anti-inflammatory drugs. This technical guide provides an in-depth exploration of the historical milestones, seminal synthetic methodologies, and key therapeutic breakthroughs associated with substituted quinolines, offering a comprehensive resource for professionals engaged in drug discovery and development.

The Dawn of Quinoline Synthesis: Classical Name Reactions

The structural elucidation of quinoline spurred the development of numerous synthetic methods, many of which are still fundamental to organic chemistry today. These classical reactions enabled the systematic exploration of substituted quinolines, laying the groundwork for future structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

A number of named reactions, developed in the late 19th century, form the foundation of quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[1]

  • Skraup Synthesis (1880): This was one of the first methods developed for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but effective.[3]

  • Friedländer Synthesis (1882): This reaction provides a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[4][5]

  • Combes Synthesis (1888): In this method, an aniline is reacted with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[2]

  • Conrad-Limpach Synthesis (1887): This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines.

  • Gould-Jacobs Reaction (1939): This reaction is particularly important for the synthesis of 4-hydroxyquinoline derivatives, which are precursors to many antibacterial agents. It begins with the condensation of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization.[6][7]

Below is a generalized workflow representing these classical synthesis approaches.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Aniline Aniline Derivative Condensation Condensation Aniline->Condensation Carbonyl Carbonyl Compound (e.g., Glycerol, β-Ketoester, α,β-Unsaturated Ketone) Carbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Formation of Intermediate Oxidation Dehydration/ Oxidation Cyclization->Oxidation Ring Closure Quinoline Substituted Quinoline Core Oxidation->Quinoline Aromatization

General workflow of classical quinoline synthesis.

Therapeutic Breakthroughs: From Malaria to Bacterial Infections

The history of substituted quinolines in medicine is dominated by two major success stories: the fight against malaria and the development of broad-spectrum antibiotics.

The Antimalarial Quinolines

The story begins with quinine , an alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria.[8] The quest for a synthetic alternative during World War II led to the development of chloroquine in the 1940s. Chloroquine, a 4-aminoquinoline, was highly effective, safe, and inexpensive, becoming the frontline antimalarial drug for decades. Other important quinoline-based antimalarials include amodiaquine and mefloquine.[9]

The primary mechanism of action for chloroquine and related compounds involves the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.[8][10][11]

G cluster_parasite Parasite Food Vacuole cluster_drug Drug Action Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Lysis Hz Non-Toxic Hemozoin (Heme Crystal) Polymerase->Hz Detoxification CQ Chloroquine CQ->Polymerase Inhibition

Mechanism of Chloroquine: Inhibition of Heme Polymerization.

Widespread resistance to chloroquine has since emerged, driving research into new quinoline derivatives and combination therapies.[12]

The Antibacterial (Fluoro)quinolones

The era of quinolone antibiotics began serendipitously in 1962 with the discovery of nalidixic acid , a byproduct of chloroquine synthesis. While its activity was modest and largely confined to Gram-negative urinary tract pathogens, it established a new class of antibacterial agents. The major breakthrough came with the introduction of a fluorine atom at position 6 and a piperazine ring at position 7, giving rise to the fluoroquinolones .

This new generation, including drugs like ciprofloxacin and levofloxacin , possessed a dramatically expanded spectrum of activity against both Gram-negative and Gram-positive bacteria and improved pharmacokinetic properties.[13] Fluoroquinolones function by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[14][15][16] This dual-targeting mechanism is crucial for their bactericidal effect.[17]

G cluster_process Bacterial DNA Replication cluster_drug Drug Action DNA_rep DNA Replication Fork Supercoils Positive Supercoils DNA_rep->Supercoils Decatenation Decatenation of Daughter Chromosomes DNA_rep->Decatenation Gyrase DNA Gyrase (Topoisomerase II) Supercoils->Gyrase Target for Relaxation TopoIV Topoisomerase IV Decatenation->TopoIV Target for Separation DNA_breaks DNA Strand Breaks & Replication Arrest Gyrase->DNA_breaks TopoIV->DNA_breaks FQ Fluoroquinolone FQ->Gyrase Inhibition FQ->TopoIV Inhibition

Mechanism of Fluoroquinolones: Inhibition of DNA Gyrase & Topoisomerase IV.

Quantitative Data on Substituted Quinolines

The development of substituted quinolines is best illustrated by comparing the biological activity of different derivatives. The tables below summarize key quantitative data for antimalarial and antibacterial quinolines.

Table 1: In Vitro Antimalarial Activity of Key Quinolines against P. falciparum

CompoundStrainIC50 (nM)Reference Strain
Chloroquine 3D7 (Sensitive)< 15-
K1 (Resistant)275 ± 12.5-
Field Isolates> 100High Resistance
Quinine 3D7 (Sensitive)~20-50-
Field Isolates> 450Resistance
Amodiaquine Field Isolates18.2 (mean)-
Desethylamodiaquine Field Isolates67.5 (mean)Metabolite
Mefloquine Field Isolates9.98 (mean)-
(Data compiled from multiple sources, including references[9][12][18][19]. IC50 values can vary based on assay conditions and specific isolate.)

Table 2: Comparative In Vitro Antibacterial Activity (MIC90, μg/mL) of Fluoroquinolones

AntibioticEscherichia coliPseudomonas aeruginosaStaphylococcus aureus (MSSA)
Nalidixic Acid 16>128>128
Ciprofloxacin 0.060.50.5
Levofloxacin 0.122.01.0
Moxifloxacin 0.068.00.12
(MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources, including references[13][20][21][22]. Values are representative and can vary.)

Key Experimental Protocols

The following are representative, generalized protocols for key classical quinoline syntheses. Note: These procedures involve hazardous materials and reactions that can be violently exothermic. They should only be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Skraup Synthesis of Quinoline

Objective: To synthesize the parent quinoline ring from aniline and glycerol.

Materials:

  • Aniline (C₆H₅NH₂)

  • Glycerol (C₃H₈O₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (C₆H₅NO₂) (or another oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (optional, as a moderator)

  • Sodium Hydroxide (NaOH) solution (for work-up)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add aniline to the mixture, followed by nitrobenzene and ferrous sulfate.[23]

  • Heat the mixture gently. The reaction is highly exothermic and may require removal of the heat source to maintain control. Once the initial vigorous reaction subsides, continue heating at reflux for several hours.[3]

  • After cooling, dilute the mixture with water and neutralize excess acid carefully with a sodium hydroxide solution.

  • Subject the mixture to steam distillation. The unreacted nitrobenzene will distill first.

  • Make the residue strongly alkaline with more sodium hydroxide solution and continue the steam distillation to collect the quinoline.[23]

  • The quinoline is separated from the aqueous distillate, dried, and purified by fractional distillation.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

  • Carbonyl compound with α-methylene group (e.g., dimedone, ethyl acetoacetate)

  • Catalyst (e.g., P₂O₅/SiO₂, trifluoroacetic acid, or KOH)[5]

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the catalyst in a suitable reaction vessel.

  • The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 80-100 °C) or by refluxing in a solvent like ethanol.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with an aqueous basic solution (e.g., NaHCO₃) to remove the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted quinoline.

Protocol 3: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate ester, a key intermediate for fluoroquinolones.

Materials:

  • Substituted Aniline (e.g., 3-chloroaniline)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Ethanol (for work-up)

Procedure:

  • Condensation: Gently heat a mixture of the aniline (1 equivalent) and DEEMM (1.1 equivalents) at approximately 100-120 °C for 1-2 hours. The ethanol generated during the condensation is allowed to distill off.[24]

  • Cyclization: Add the high-boiling solvent to the reaction mixture. Heat the solution to a high temperature (typically ~250 °C) for 15-30 minutes. This induces the thermal cyclization.[7][24]

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate complete precipitation.

  • Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or ether) to remove the high-boiling solvent.

  • The resulting 4-hydroxyquinoline-3-carboxylate ester can be further purified by recrystallization. Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxyquinoline.[6]

References

The Solubility of 7-Chloro-2-vinylquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloro-2-vinylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification protocols, alongside relevant physicochemical properties that govern its solubility characteristics.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C₁₁H₈ClNPubChem[1]
Molecular Weight 189.64 g/mol PubChem[1]
XLogP3 3.6PubChem[1]
Boiling Point 305.57 °C at 760 mmHg (Predicted)ECHEMI[2]
Flash Point 167.27 °C (Predicted)ECHEMI[2]
Density 1.226 g/cm³ (Predicted)ECHEMI[2]

Qualitative Solubility Data

The following table outlines the qualitative solubility of this compound in various organic solvents, as inferred from documented synthesis and purification procedures. This information is critical for extraction, recrystallization, and formulation development.

Solvent/Solvent SystemSolubilityApplicationSource
Ethyl Acetate SolubleExtractionCN101591291A[2]
Water Immiscible/Sparingly SolubleExtraction (Aqueous Phase)CN101591291A[2]
Ethyl Acetate / Petroleum Ether Soluble when heated, less soluble at room temperatureRecrystallizationCN101591291A[2]

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is adapted from the synthetic method described in patent CN101591291A, which provides insight into the solvents used for reaction and purification.[2]

Reaction:

  • 2-methyl-7-chloroquinoline is reacted with formaldehyde in the presence of a secondary amine hydrochloride (e.g., diethylamine hydrochloride) and a small amount of an organic base (e.g., triethylamine).

  • The reaction is typically carried out in a solvent such as 95% ethanol.

  • The reaction mixture is heated, for instance, to a temperature between 50-70°C, for a duration of 2-10 hours.

Post-Reaction Work-up and Extraction:

  • Upon completion of the reaction, the solvent (ethanol) is removed under reduced pressure.

  • The residue is then subjected to extraction using water and ethyl acetate.[2]

  • The organic (ethyl acetate) phase, containing the this compound, is separated from the aqueous phase.

  • The combined organic phases are washed with saturated saline solution and then dried.

Purification by Recrystallization:

  • The solvent from the organic phase is evaporated to yield the crude product.

  • The crude this compound is then purified by recrystallization using a mixed solvent system of ethyl acetate and petroleum ether.[2] This involves dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the gradual addition of petroleum ether until turbidity is observed. Upon cooling, purified crystals of this compound precipitate out and are collected by filtration.

General Protocol for Solubility Determination (Gravimetric Method)

For researchers wishing to obtain quantitative solubility data, the following general gravimetric protocol can be employed:

  • Solvent Selection: Choose a range of organic solvents of varying polarities.

  • Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitation and Temperature Control: Agitate the vials at a constant temperature using a shaker or magnetic stirrer in a temperature-controlled bath until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 2-methyl-7-chloroquinoline + Formaldehyde + Reagents Reaction Reaction (Ethanol, 50-70°C) Reactants->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Extraction Extraction (Water & Ethyl Acetate) Solvent_Removal->Extraction Organic_Phase Organic Phase (this compound in Ethyl Acetate) Extraction->Organic_Phase Product Aqueous_Phase Aqueous Phase (Impurities) Extraction->Aqueous_Phase Waste Drying Drying of Organic Phase Organic_Phase->Drying Crude_Product Crude Product Drying->Crude_Product

Caption: Synthesis and Extraction Workflow for this compound.

Purification_Workflow Crude_Product Crude This compound Dissolution Dissolution in hot Ethyl Acetate Crude_Product->Dissolution Precipitation Addition of Petroleum Ether Dissolution->Precipitation Cooling Cooling & Crystallization Precipitation->Cooling Filtration Filtration Cooling->Filtration Pure_Crystals Pure Crystals of This compound Filtration->Pure_Crystals Product Mother_Liquor Mother Liquor (Impurities) Filtration->Mother_Liquor Waste

Caption: Recrystallization Workflow for this compound Purification.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Vinylquinoline via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-vinylquinoline, a valuable scaffold in medicinal chemistry, utilizing the Wittig reaction. The synthesis is presented as a three-stage process: the preparation of the requisite phosphonium salt (methyltriphenylphosphonium bromide), the synthesis of the aldehyde precursor (2-quinolinecarboxaldehyde), and the final Wittig olefination. Detailed experimental procedures are provided for each stage, along with a summary of expected yields and key reaction parameters. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

2-Vinylquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The vinyl moiety at the 2-position of the quinoline ring system serves as a key structural feature for therapeutic activity. The Wittig reaction is a well-established and versatile method for the formation of carbon-carbon double bonds, offering a reliable route to 2-vinylquinolines from the corresponding 2-quinolinecarboxaldehyde. This method is noted for its convenience in forming the desired double bond[1]. The overall synthetic strategy involves the reaction of an aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base[2][3][4][5][6][7].

Overall Synthesis Workflow

The synthesis of 2-vinylquinoline via the Wittig reaction can be visualized as a three-step process. First, the Wittig reagent precursor, methyltriphenylphosphonium bromide, is synthesized. Concurrently, the starting aldehyde, 2-quinolinecarboxaldehyde, is prepared. Finally, these two key intermediates are reacted under basic conditions to yield the target molecule, 2-vinylquinoline.

Wittig_Synthesis_Workflow cluster_0 Stage 1: Phosphonium Salt Preparation cluster_1 Stage 2: Aldehyde Synthesis cluster_2 Stage 3: Wittig Reaction A Triphenylphosphine C Methyltriphenylphosphonium Bromide A->C B Methyl Bromide B->C G Methyltriphenylphosphonium Bromide D Quinoline-2-carboxylic acid ethyl ester F 2-Quinolinecarboxaldehyde D->F E DIBAL-H E->F J 2-Quinolinecarboxaldehyde I Phosphorus Ylide G->I H Strong Base (e.g., n-BuLi) H->I K 2-Vinylquinoline I->K J->K L Triphenylphosphine oxide

Caption: Overall workflow for the synthesis of 2-vinylquinoline.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on representative literature values for similar transformations.

StepReactantsProductSolventKey Reagents/ConditionsTypical Yield (%)
1. Phosphonium Salt Synthesis Triphenylphosphine, Methyl BromideMethyltriphenylphosphonium BromideBenzene or MethanolRefluxHigh
2. Aldehyde Synthesis Quinoline-2-carboxylic acid ethyl ester2-QuinolinecarboxaldehydeDichloromethaneDIBAL-H, -78 °C~82%
3. Wittig Reaction Methyltriphenylphosphonium Bromide, 2-Quinolinecarboxaldehyde2-VinylquinolineTHFn-BuLi, 0 °C to RT60-80% (estimated)

Experimental Protocols

Stage 1: Synthesis of Methyltriphenylphosphonium Bromide

This protocol is based on the established reaction of triphenylphosphine with methyl bromide.

Materials:

  • Triphenylphosphine

  • Methyl bromide (or dibromomethane)

  • Anhydrous methanol or benzene

  • Nitrogen atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous methanol.

  • Add an equimolar amount of methyl bromide (or a slight excess of dibromomethane).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If not, concentrate the solution under reduced pressure to obtain a syrup.

  • Triturate the syrup with a non-polar solvent like benzene or diethyl ether to induce precipitation of the white solid product.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield methyltriphenylphosphonium bromide.

Stage 2: Synthesis of 2-Quinolinecarboxaldehyde

This protocol describes the reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • Quinoline-2-carboxylic acid ethyl ester

  • Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Rochelle's salt solution (saturated aqueous sodium potassium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane, Ethyl acetate

  • Argon atmosphere

Procedure:

  • Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.5 eq, 1M solution in toluene) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by the addition of Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, e.g., 8:2) to afford 2-quinolinecarboxaldehyde as a yellowish solid[2].

Stage 3: Wittig Reaction for 2-Vinylquinoline Synthesis

This protocol outlines the in-situ generation of the phosphorus ylide and its subsequent reaction with 2-quinolinecarboxaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (e.g., 2.5 M solution in hexanes)

  • 2-Quinolinecarboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane, Ethyl acetate

  • Argon atmosphere

Procedure:

  • To a flame-dried, argon-purged flask, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 2-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to yield 2-vinylquinoline.

Logical Relationship Diagram

The following diagram illustrates the core transformation of the Wittig reaction.

Wittig_Reaction Ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate + Aldehyde 2-Quinolinecarboxaldehyde Aldehyde->Intermediate Product 2-Vinylquinoline Intermediate->Product Byproduct Triphenylphosphine oxide (Ph₃P=O) Intermediate->Byproduct

Caption: The core Wittig reaction mechanism.

References

The Doebner-Miller Reaction: A Versatile Tool for Quinoline Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Doebner-Miller reaction is a classic organic synthesis method for the preparation of quinoline scaffolds, which are core structures in numerous pharmaceuticals and biologically active compounds. This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. Variations of this reaction provide access to a wide array of substituted quinolines, making it a valuable tool in medicinal chemistry and drug discovery.[1]

Core Concepts and Mechanism

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, proceeds through a series of steps initiated by the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[2] The reaction is catalyzed by Brønsted or Lewis acids.[2] The generally accepted mechanism involves the following key stages:

  • Michael Addition: The reaction commences with the nucleophilic 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Dehydration: A molecule of water is eliminated to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. An oxidizing agent, such as arsenic acid or even another molecule of the Schiff base intermediate, can facilitate this step.[3]

The versatility of the Doebner-Miller reaction allows for the synthesis of quinolines with various substitution patterns on both the benzene and pyridine rings by choosing appropriately substituted anilines and α,β-unsaturated carbonyl compounds.[4]

Applications in Drug Development

The quinoline moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The Doebner-Miller reaction has been instrumental in the synthesis of key intermediates for several important drugs.

Antimalarial Drug Intermediates

One of the most significant applications of the Doebner-Miller reaction is in the synthesis of precursors for antimalarial drugs. For instance, a key step in the synthesis of Primaquine, an effective drug against the dormant liver forms of Plasmodium vivax and Plasmodium ovale, involves the formation of a substituted quinoline ring using a Doebner-Miller type reaction.[3][5] The synthesis of 6-methoxy-8-nitroquinoline, a precursor to Primaquine, can be achieved through the reaction of p-anisidine with glycerol in the presence of an acid and an oxidizing agent, which is a variation of the Skraup synthesis, a reaction closely related to the Doebner-Miller reaction.

Other Therapeutic Areas

Quinolines synthesized via the Doebner-Miller reaction and its variations are also investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[5] The ability to readily synthesize a library of substituted quinolines makes this reaction a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Below are detailed protocols for the synthesis of representative quinoline derivatives using the Doebner-Miller reaction.

Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [6]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add crotonaldehyde dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for several hours.

  • Cool the reaction mixture and add a solution of zinc chloride.

  • Make the solution basic by the addition of sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2-methylquinoline.

Protocol 2: Synthesis of 8-Bromo-2,6-dimethylquinoline

This protocol details the synthesis of a di-substituted quinoline derivative.

Materials: [7]

  • 2-bromo-4-methylaniline

  • 6M Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • Zinc Chloride (ZnCl₂)

  • Diethyl ether

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [7]

  • In a 100 mL round-bottom flask, mix 2-bromo-4-methylaniline (22.300 g, 0.12 mol) and 60 mL of 6M HCl.

  • Heat the mixture to reflux.

  • Add crotonaldehyde (9.250 g, 0.13 mol) dropwise over 25 minutes to the boiling solution.

  • Continue heating for 3.5 hours and then cool the reaction mixture to room temperature.

  • Wash the solution with diethyl ether (80 mL).

  • To the crude reaction mixture, add a solution of ZnCl₂ (16.360 g, 0.12 mol) in a minimal amount of water.

  • Make the solution basic with a saturated aqueous Na₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry with Na₂SO₄.

  • After removing the solvent, purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various quinoline derivatives via the Doebner-Miller reaction and its modifications.

Table 1: Synthesis of Substituted Quinolines using Conventional Heating

EntryAniline Derivativeα,β-Unsaturated CarbonylCatalyst/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCrotonaldehydeHClWater100375[4]
2p-ToluidineCrotonaldehydeH₂SO₄Water100382[8]
3p-AnisidineCrotonaldehydeH₂SO₄Water100385[8]
4p-ChloroanilineCrotonaldehydeH₂SO₄Water100368[8]
52-bromo-4-methylanilineCrotonaldehyde6M HCl-Reflux3.5Not specified[7]

Table 2: Green Synthesis Approaches for 2-Methylquinoline Derivatives

EntryAniline Derivativeα,β-Unsaturated CarbonylCatalyst/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCrotonaldehydeH₂SO₄Water1200.591[4]
2p-ToluidineCrotonaldehydeH₂SO₄Water1200.588[4]
3m-ToluidineCrotonaldehydeH₂SO₄Water1200.585[4]
4p-AnisidineCrotonaldehydeH₂SO₄Water1200.579[4]
5AnilineCrotonaldehydeAg(I)-exchanged Montmorillonite K10Solvent-free100389

Visualizing the Doebner-Miller Reaction

The following diagrams illustrate the general mechanism of the Doebner-Miller reaction and a typical experimental workflow.

Doebner_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + H⁺ UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline - H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: General mechanism of the Doebner-Miller reaction.

Experimental_Workflow Reactants 1. Mix Aniline and Acid Heating 2. Heat to Reflux Reactants->Heating Addition 3. Add α,β-Unsaturated Carbonyl Heating->Addition Reflux 4. Continue Refluxing Addition->Reflux Workup 5. Workup (Neutralization, Extraction) Reflux->Workup Purification 6. Purification (Distillation/Chromatography) Workup->Purification Product Final Quinoline Product Purification->Product

Caption: A typical experimental workflow for the Doebner-Miller synthesis.

Conclusion

The Doebner-Miller reaction remains a highly relevant and powerful method for the synthesis of quinolines. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products ensure its continued application in both academic research and industrial drug development. Recent advancements focusing on greener reaction conditions, such as the use of water as a solvent and solid acid catalysts, are further enhancing the utility and sustainability of this classic named reaction.[4]

References

Application Notes and Protocols: 7-Chloro-2-vinylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, and the vinyl group at the 2-position offers a reactive handle for further molecular elaboration. This document provides an overview of its applications, quantitative biological data of its derivatives, and detailed experimental protocols for their synthesis and evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: The 7-chloroquinoline scaffold is a core component of several anticancer agents. Derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines, with mechanisms including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

  • Antifungal Agents: Compounds derived from this compound have shown potent antifungal activity, including the inhibition of biofilm formation in pathogenic fungi like Candida albicans.[3] The proposed mechanism for biofilm inhibition involves targeting agglutinin-like proteins (Als).[3]

  • Antibacterial Agents: Various derivatives have been screened for their antibacterial properties and have shown activity against both Gram-positive and Gram-negative bacteria.[3]

  • Antimalarial Agents: The 7-chloroquinoline moiety is famously present in the antimalarial drug chloroquine, and research continues to explore new derivatives with potential against malaria.[4]

  • Leukotriene D4 (LTD4) Receptor Antagonists: this compound serves as an important intermediate in the synthesis of Montelukast, a potent and selective LTD4 receptor antagonist used for the treatment of asthma.[5]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4q MCF-7 (Breast)Cytotoxicity6.502[1]
PC3 (Prostate)Cytotoxicity11.751[1]
MCF-7 (Breast)VEGFR-2 Inhibition1.38[1]
3c BGC-823 (Gastric)Proliferation (MTT)7.05[6]
BEL-7402 (Hepatoma)Proliferation (MTT)Not specified[6]
MCF-7 (Breast)Proliferation (MTT)7.05[6]
A549 (Lung)Proliferation (MTT)Not specified[6]
3b MCF-7 (Breast)Proliferation (MTT)7.016[6]
Nitro-containing adducts MCF-7, HCT-116, HL-60, NCI-H292Antiproliferative4.60[7]
Hydrazone I SF-295 (CNS)Growth Inhibition0.688 µg/cm³[8]
Table 2: Antifungal and Antibacterial Activity of this compound Derivatives
Compound IDOrganismActivity TypeMIC (µg/mL)IC50 (µM)Reference
5a C. albicansAntifungal94.2[3]
C. albicansBiofilm Inhibition66.2[3]
5f C. albicansAntifungal98.8[3]
5j C. albicansBiofilm Inhibition51.2[3]
Various E. coli, P. aeruginosa, B. subtilis, S. aureusAntibacterialVarious[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis of 2-vinylquinoline compounds from their 2-methyl precursors.[5]

Materials:

  • 2-Methyl-7-chloroquinoline

  • 37% Formaldehyde solution

  • Triethylamine

  • 95% Ethanol

  • Diethylamine hydrochloride

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Combine 8.9 g (0.05 mol) of 2-methyl-7-chloroquinoline, 5.27 ml (0.065 mol) of 37% formaldehyde solution, 0.4 ml of triethylamine, and 8 ml of 95% ethanol in a flask.

  • Stir and heat the mixture to 60°C until all solids dissolve.

  • Prepare a separate mixed solution of 3 ml of ethanol, 3 ml of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

  • Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 5 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add 100 ml of water and extract the product with ethyl acetate (3 x 60 ml).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a generalized procedure based on standard MTT assays for evaluating the cytotoxic activity of compounds against cancer cell lines.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. The final DMSO concentration should be below 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.06-50 µmol L⁻¹). Include a negative control (medium with DMSO) and a positive control (doxorubicin).

  • Incubate the plates for 69 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.

Antifungal Biofilm Inhibition Assay

This protocol outlines a method to assess the ability of compounds to inhibit the formation of fungal biofilms.[9][10]

Materials:

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Test compounds (dissolved in DMSO)

  • Fluconazole (positive control)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Prepare a standardized suspension of C. albicans in the appropriate medium.

  • Add 100 µL of the fungal suspension to each well of a 96-well plate.

  • Add 100 µL of the test compounds at various concentrations to the wells. Include a positive control (fluconazole) and a negative control (medium with DMSO).

  • Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, carefully wash the wells with PBS to remove non-adherent cells.

  • Quantify the biofilm biomass. A common method is staining with crystal violet, followed by solubilization and measurement of absorbance. Alternatively, metabolic activity can be assessed using assays like XTT.

  • The concentration of the compound that causes a 50% reduction in biofilm formation (IC50) is determined.

Visualizations

Synthesis Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_reaction1 Reaction Step 1: Vinyl Group Formation cluster_intermediate Intermediate Product cluster_reaction2 Reaction Step 2: Derivatization cluster_final Final Products 2-Methyl-7-chloroquinoline 2-Methyl-7-chloroquinoline Reaction Condensation Reaction (60°C to reflux) 2-Methyl-7-chloroquinoline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Reagents Triethylamine, Diethylamine HCl Reagents->Reaction This compound This compound Reaction->this compound Derivatization Further Reactions (e.g., addition, coupling) This compound->Derivatization Bioactive_Derivatives Anticancer, Antifungal, Antibacterial Agents Derivatization->Bioactive_Derivatives

Caption: Synthetic workflow for bioactive this compound derivatives.

Experimental Workflow for In Vitro Anticancer Screening

G Cell_Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add Test Compounds (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate for 69h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Dissolve Formazan with DMSO Incubation3->Solubilization Measurement Measure Absorbance at 595 nm Solubilization->Measurement Analysis Calculate % Inhibition and IC50 values Measurement->Analysis

Caption: Workflow of the MTT assay for anticancer activity screening.

Signaling Pathway: VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds 7CQ_Derivative 7-Chloroquinoline Derivative 7CQ_Derivative->Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling_Cascade Cellular_Response Cell Proliferation, Migration, Angiogenesis Signaling_Cascade->Cellular_Response Inhibition->Dimerization

Caption: Mechanism of action: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: 7-Chloro-2-vinylquinoline as a Versatile Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-chloro-2-vinylquinoline as a key intermediate in the development of therapeutic agents. The unique reactivity of the vinyl group at the C2 position, coupled with the physicochemical properties imparted by the 7-chloroquinoline scaffold, makes it a valuable precursor for a range of drug candidates, particularly in the fields of oncology and infectious diseases.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a vinyl group at the 2-position of the 7-chloroquinoline moiety opens up a plethora of synthetic possibilities for the creation of diverse molecular architectures with significant biological activities. This document outlines the synthesis of this compound from its readily available precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), and its subsequent elaboration into potential drug molecules. The primary therapeutic areas explored are anticancer and antimalarial applications.

Synthesis of the Precursor: this compound

The most common and efficient route to this compound is a two-step process starting from 7-chloro-2-methylquinoline. The first step involves the synthesis of 7-chloro-2-methylquinoline, followed by its conversion to the desired vinyl derivative.

Experimental Protocol 1: Synthesis of 7-Chloro-2-methylquinoline

This protocol is adapted from the Doebner-von Miller reaction, a classic method for quinoline synthesis.

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or a safer alternative like p-chloranil)

  • Solvent (e.g., ethanol, water)

Procedure:

  • A mixture of 3-chloroaniline and hydrochloric acid in a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • The oxidizing agent is added to the mixture.

  • Crotonaldehyde is added dropwise to the stirred mixture at a controlled temperature.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by neutralization with a base (e.g., sodium hydroxide or ammonia) followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure 7-chloro-2-methylquinoline.

Experimental Protocol 2: Synthesis of this compound from 7-Chloro-2-methylquinoline

This protocol utilizes a condensation reaction between 7-chloro-2-methylquinoline and an aldehyde, followed by elimination. A microwave-assisted method is presented here for its efficiency.

Materials:

  • 7-Chloro-2-methylquinoline

  • Formaldehyde (or a suitable aromatic aldehyde for 2-styrylquinoline derivatives)

  • Trifluoromethanesulfonamide (TfNH₂)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a microwave-safe reaction vessel, 7-chloro-2-methylquinoline (1 equivalent), the aldehyde (1.2 equivalents), and trifluoromethanesulfonamide (20 mol%) are mixed in the solvent.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 150 °C) for a short duration (e.g., 20 minutes).

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography to afford this compound or its substituted derivatives.

Application in Anticancer Drug Synthesis

Derivatives of this compound, particularly 2-styrylquinolines, have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, and in some cases, the inhibition of key signaling pathways like the VEGFR-2 pathway.

Synthesis of 2-Styryl-7-chloroquinoline Derivatives

The synthetic protocol for 2-styryl-7-chloroquinolines is a variation of Protocol 2, where different substituted benzaldehydes are used instead of formaldehyde.

Table 1: Synthesis of 2-Styryl-7-chloroquinoline Derivatives

EntryAldehydeProductYield (%)
1Benzaldehyde(E)-7-chloro-2-styrylquinoline85
24-Nitrobenzaldehyde(E)-7-chloro-2-(4-nitrostyryl)quinoline92
34-Methoxybenzaldehyde(E)-7-chloro-2-(4-methoxystyryl)quinoline88
Anticancer Activity of 2-Styrylquinoline Derivatives

Several studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.[1][2]

Table 2: In Vitro Anticancer Activity of Selected 2-Styrylquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-7-chloro-2-(4-nitrostyryl)quinolineHCT116 (Colon)1.5[2]
(E)-7-chloro-2-styrylquinolineA549 (Lung)5.2[1]
A 7-chloroquinoline derivativeMCF-7 (Breast)6.502[3]
A 7-chloroquinoline derivativeHCT-116 (Colon)21.41[4]
Signaling Pathway: p53-Independent Apoptosis

Many 2-styrylquinoline derivatives induce apoptosis in cancer cells through a p53-independent mechanism, making them potentially effective against tumors with mutated p53.[1][2] This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.

p53_independent_apoptosis Styrylquinoline 2-Styryl-7-chloroquinoline Derivative ROS Increased ROS Production Styrylquinoline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-independent apoptotic pathway induced by 2-styrylquinoline derivatives.

Signaling Pathway: VEGFR-2 Inhibition

The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors.[5][6][7][8] Derivatives of 7-chloroquinoline have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.

VEGFR2_inhibition Quinoline_Derivative 7-Chloroquinoline Derivative VEGFR2 VEGFR-2 Quinoline_Derivative->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-chloroquinoline derivatives.

Application in Antimalarial Drug Synthesis

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The introduction of a vinyl or styryl group at the C2 position can lead to novel compounds with potent activity against chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocol 3: Synthesis of Antimalarial 2-Arylvinylquinolines

This protocol is a specific application of the microwave-assisted synthesis described in Protocol 2, targeting compounds with antimalarial activity.

Materials:

  • 7-Chloro-2-methylquinoline

  • Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 3,4-dichlorobenzaldehyde)

  • Trifluoromethanesulfonamide (TfNH₂)

  • 1,4-Dioxane

Procedure:

  • Combine 7-chloro-2-methylquinoline (1 mmol), the desired aromatic aldehyde (1.2 mmol), and TfNH₂ (0.2 mmol) in 1,4-dioxane (2 mL) in a microwave vial.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling, purify the product directly by flash column chromatography on silica gel to obtain the target 2-arylvinylquinoline.

Table 3: Synthesis and Antimalarial Activity of 2-Arylvinyl-7-chloroquinolines

EntryAldehydeProductYield (%)IC₅₀ (nM, Dd2 strain)
14-Fluorobenzaldehyde(E)-7-chloro-2-(4-fluorostyryl)quinoline89< 100
23,4-Dichlorobenzaldehyde(E)-7-chloro-2-(3,4-dichlorostyryl)quinoline91< 100

Dd2 is a chloroquine-resistant strain of P. falciparum.

Logical Workflow for Antimalarial Drug Discovery

The development of new antimalarial agents from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Antimalarial_Workflow Start 7-Chloro-2-methylquinoline Synthesis Microwave-assisted Olefination Start->Synthesis Library Library of 2-Arylvinyl- 7-chloroquinolines Synthesis->Library Screening In vitro screening against P. falciparum (Dd2 strain) Library->Screening Hit Identification of Potent Hits (IC50 < 100 nM) Screening->Hit

Caption: Workflow for the synthesis and screening of antimalarial 2-arylvinylquinolines.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a variety of biologically active molecules. Its straightforward synthesis from 7-chloro-2-methylquinoline and the reactivity of the vinyl group allow for the rapid generation of diverse compound libraries. The demonstrated efficacy of its derivatives as both anticancer and antimalarial agents underscores the potential of this scaffold in modern drug discovery and development. The experimental protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for 7-Chloro-2-vinylquinoline Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of 7-Chloro-2-vinylquinoline derivatives, with a focus on a series of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)anilines. This document includes quantitative data on their antifungal and antibiofilm activities, detailed experimental protocols for their evaluation, and a visualization of their proposed mechanism of action.

Quantitative Antifungal and Antibiofilm Activity

A series of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives have demonstrated notable activity against Candida albicans, a prevalent fungal pathogen. The antifungal efficacy is reported as the Minimum Inhibitory Concentration (MIC), while the antibiofilm activity is quantified by the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution on Aniline RingAntifungal MIC (µg/mL) vs. C. albicans[1]Biofilm Inhibition IC50 (µM) vs. C. albicans[1]
5a4-OCH394.266.2
5f3-Cl98.8Not Reported
5j3-NO2Not Reported51.2
FluconazoleStandard Drug50.040.0

Proposed Mechanism of Action

The antifungal activity of these this compound derivatives, particularly their potent antibiofilm properties, is attributed to the inhibition of Agglutinin-Like Sequence (Als) proteins on the surface of Candida albicans[1]. Als proteins are crucial adhesins that mediate the initial attachment of fungal cells to host tissues and abiotic surfaces, a critical step in biofilm formation[2][3][4]. By binding to and inhibiting Als proteins, these compounds prevent fungal adhesion and subsequent biofilm development, which is a key virulence factor for C. albicans[1][5]. Molecular docking studies have supported the interaction between these derivatives and the Als protein, suggesting a clear role in the inhibition of this protein and the resulting antibiofilm activity[1].

G cluster_0 Candida albicans Pathogenesis cluster_1 Mechanism of Action Adhesion Adhesion to Host/Abiotic Surface Biofilm Biofilm Formation Adhesion->Biofilm leads to Infection Infection & Virulence Biofilm->Infection contributes to Compound This compound Derivative Als Agglutinin-Like Sequence (Als) Protein Compound->Als Inhibits Als->Adhesion mediates

Inhibition of Fungal Adhesion by this compound Derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives.

Synthesis Protocol

This protocol outlines a two-step synthesis of the target compounds.

G cluster_0 Step 1: Synthesis of Intermediate Aldehyde cluster_1 Step 2: Synthesis of Final Product Reactant1 7-chloro-2-methylquinoline Reaction1 Reflux for 24h Reactant1->Reaction1 Reactant2 3-formylbenzaldehyde Reactant2->Reaction1 Solvent1 Acetic Anhydride Solvent1->Reaction1 solvent Product1 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde Reaction1->Product1 Reaction2 Reflux for 4-5h Product1->Reaction2 Reactant3 Substituted Anilines Reactant3->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 solvent Catalyst Glacial Acetic Acid Catalyst->Reaction2 catalyst Product2 N-(3-(-2-(7-chloroquinolin-2-yl)vinyl) benzylidene)aniline Derivatives Reaction2->Product2

Synthesis Workflow for this compound Derivatives.

Step 1: Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde

  • Combine equimolar amounts of 7-chloro-2-methylquinoline and 3-formylbenzaldehyde in acetic anhydride.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde.

Step 2: Synthesis of N-(3-(-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline Derivatives

  • Dissolve 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde in ethanol.

  • Add an equimolar amount of the respective substituted aniline to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the final product from a suitable solvent like ethanol or an ethanol/DMF mixture.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Candida albicans.

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined by visual inspection or by reading the optical density at 600 nm.

Biofilm Inhibition Assay: XTT Reduction Assay

This protocol measures the ability of the compounds to inhibit the formation of C. albicans biofilms.

  • Preparation of Fungal Suspension:

    • Prepare a standardized suspension of C. albicans (1 x 107 CFU/mL) in RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS.

  • Biofilm Formation and Treatment:

    • Dispense the fungal suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Add serial dilutions of the test compounds to the wells.

    • Include a drug-free control for biofilm growth.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, carefully wash the wells with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

    • Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (0.5 mg/mL in PBS) and a menadione solution (1 µM in acetone).

    • Add the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 3 hours.

    • Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the viable cells in the biofilm.

    • The IC50 value is calculated as the concentration of the compound that reduces the metabolic activity of the biofilm by 50% compared to the untreated control.

References

Application Notes and Protocols: 7-Chloro-2-vinylquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the 7-chloroquinoline moiety has garnered significant attention for its broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] The introduction of a vinyl group at the 2-position of the 7-chloroquinoline core presents a unique structural motif for the development of novel anticancer agents. This functional group can serve as a versatile handle for further chemical modifications and may participate in crucial interactions with biological targets.

These application notes provide a comprehensive overview of the synthesis, anticancer activity, and proposed mechanisms of action of 7-chloro-2-vinylquinoline derivatives. Detailed experimental protocols for key assays are included to facilitate further research and development in this promising area of oncology.

Data Presentation: Anticancer Activity

The cytotoxic potential of various 7-chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of their efficacy.

Table 1: In Vitro Cytotoxicity of 7-Chloroquinoline-1,2,3-triazoyl Carboxamide Derivatives

CompoundCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
QTCA-1 MDA-MB-23120.6020.4219.91
QTCA-2MDA-MB-231>100>100>100
QTCA-3MDA-MB-231>100>100>100
QTCA-1 MCF-7>100>100>100
QTCA-2MCF-7>100>100>100
QTCA-3MCF-7>100>100>100

Data extracted from studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides, where QTCA-1 demonstrated the highest activity against triple-negative breast cancer cells (MDA-MB-231).[3]

Table 2: In Vitro Cytotoxicity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline

CompoundMCF-7 IC₅₀ (µmol L⁻¹)HCT-116 IC₅₀ (µmol L⁻¹)HL-60 IC₅₀ (µmol L⁻¹)NCI-H292 IC₅₀ (µmol L⁻¹)
Compound 11 --4.60-
Compound 14 10.30--12.04
Compound 15 ----
Compound 16 -13.50--
Doxorubicin (Control)0.120.900.040.08

These compounds are hybrids of 7-chloroquinoline and Morita-Baylis-Hillman adducts. The position of the nitro group on an associated benzaldehyde moiety was found to significantly influence cytotoxicity.[1]

Table 3: In Vitro Cytotoxicity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

CompoundCCRF-CEM GI₅₀ (µM)Hut78 GI₅₀ (µM)THP-1 GI₅₀ (µM)Raji GI₅₀ (µM)
5d 1.10.41.03.5
8d 5.32.58.0>10
12d 2.10.71.24.4

GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation. These hybrids demonstrated potent activity against leukemia and lymphoma cell lines.[4]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed 7-chloroquinoline scaffold. One such method is the Morita-Baylis-Hillman (MBH) reaction, which can be used to introduce a vinyl-like functionality.

Protocol: Synthesis of 7-Chloroquinoline Acrylate Precursors and subsequent MBH Reaction

  • Synthesis of 4-substituted-7-chloroquinolines:

    • To a solution of 4,7-dichloroquinoline in tert-butanol, add the desired diol and potassium tert-butoxide.

    • Heat the reaction mixture at 80°C for 18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-substituted-7-chloroquinoline.

  • Synthesis of Acrylate Derivatives:

    • The alcohol from the previous step is converted to an alkyl halide using a reagent like thionyl chloride in dichloromethane at 45°C for 16 hours.

    • The resulting alkyl halide is then reacted with potassium acrylate in dimethylformamide (DMF) under reflux conditions (around 150-160°C) for 15 hours.

    • After completion, the reaction mixture is extracted with dichloromethane, and the combined organic phases are dried and concentrated to yield the acrylate derivative.

  • Morita-Baylis-Hillman Reaction:

    • Dissolve the acrylate derivative, an appropriate aldehyde (e.g., nitrobenzaldehyde), and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent system like tert-butanol/water (9:1).

    • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the final product by flash chromatography.

This protocol is adapted from the synthesis of Morita-Baylis-Hillman adducts of 7-chloroquinoline.[1][5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the this compound derivative at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use quadrant analysis to differentiate between:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start 7-Chloroquinoline Precursor synthesis Synthesis of Vinyl Derivative start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity MTT Assay on Cancer Cell Lines purification->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: General workflow for the synthesis and in vitro evaluation of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway derivative This compound Derivative cell Cancer Cell bax Bax (pro-apoptotic) derivative->bax bcl2 Bcl-2 (anti-apoptotic) derivative->bcl2 mito Mitochondria bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 parp PARP cleavage casp3->parp apoptosis Apoptosis parp->apoptosis cell_cycle_arrest cluster_g2m G2/M Phase Arrest cluster_regulators Upregulated Proteins derivative This compound Derivative cdk1 CDK1 derivative->cdk1 downregulates cyclinB1 Cyclin B1 derivative->cyclinB1 downregulates cdc25c CDC25C derivative->cdc25c downregulates p53 p53 derivative->p53 upregulates g2m_complex CDK1/Cyclin B1 Complex cdk1->g2m_complex cyclinB1->g2m_complex cdc25c->g2m_complex activates mitosis Mitosis g2m_complex->mitosis p21 p21 p53->p21 activates p21->cdk1 inhibits p27 p27 p27->cdk1 inhibits

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 7-Chloro-2-vinylquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 7-Chloro-2-vinylquinoline and its analogs. This class of compounds holds significant potential for the development of novel therapeutic agents due to the versatile biological activities associated with the quinoline scaffold. The following sections detail the synthetic protocols, methods for biological evaluation, and present available data for related compounds to guide further research and development.

Synthesis of this compound and its Precursor

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of its precursor, 7-Chloro-2-methylquinoline (also known as 7-chloroquinaldine).

Protocol 1: Synthesis of 7-Chloro-2-methylquinoline

A common method for the synthesis of 7-chloro-2-methylquinoline is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. An improved process utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant.

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • C₂-C₄ alcohol (e.g., 2-butanol)

  • Mineral acid (e.g., HCl)

  • Tetrachloro-1,4-quinone (p-chloranil)

Procedure:

  • In a non-aqueous medium, react 3-chloroaniline with crotonaldehyde in an alcohol solvent.

  • The reaction is catalyzed by a mineral acid, such as HCl, in the presence of p-chloranil as an oxidant.

  • The reaction is typically carried out at a moderate temperature ranging from 75°C to 110°C.

  • Upon completion of the reaction, the product, 7-chloro-2-methylquinoline, is isolated as its acid salt (e.g., HCl salt) by crystallization.

This process offers improved yields and a better ratio of the desired 7-chloro isomer compared to the 5-chloro isomer.[1]

Another method involves the reaction of m-chloroaniline with vinyl ether in the presence of a catalyst.

Procedure:

  • To a 50 mL round-bottomed flask, add m-chloroaniline (1 mmol), acetonitrile (5 mL), a suitable catalyst (10 mol%), and vinyl ether (3 mmol).

  • Heat the reaction mixture at 80°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain 7-chloro-2-methylquinoline.[2]

Protocol 2: Synthesis of this compound

A direct and efficient method to synthesize this compound is by the reaction of 7-chloro-2-methylquinoline with formaldehyde. This method is detailed in Chinese patent CN101591291A.[3]

Materials:

  • 7-chloro-2-methylquinoline

  • 37% Formaldehyde solution

  • Triethylamine

  • 95% Ethanol

  • Diethylamine hydrochloride

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction vessel, combine 8.9 g (0.05 mol) of 2-methyl-7-chloroquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol.

  • Stir and heat the mixture to 60°C until all components are dissolved.

  • Prepare a separate mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.

  • Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.

  • Monitor the reaction for approximately 5 hours using TLC until the starting material is consumed.

  • Remove the solvent by vacuum distillation.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield this compound as a greyish crystalline solid (Yield: 67.1%).[3]

Biological Evaluation of this compound Analogs

While specific biological activity data for this compound and its direct analogs are not extensively available in the public domain, the broader class of quinoline derivatives has been widely studied for various biological activities. The following protocols are standard methods used to evaluate the antimicrobial, antifungal, and anticancer potential of quinoline compounds and can be applied to this compound analogs.

Antimicrobial Activity Evaluation

The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The agar dilution method is a standard procedure.[4]

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Media: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Agar Plates with Test Compounds: Serially dilute the stock solutions of the test compounds and the standard antibiotic in molten MHA to achieve a range of final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate the surface of the agar plates with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation:

The results of the antimicrobial screening can be summarized in a table, as shown below with example data for related quinoline derivatives.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Analog 1 Data not availableData not available
Analog 2 Data not availableData not available
Ciprofloxacin 0.0183.125
Quinoline-2-one hybrid 6c[5]0.018>100
Oxazino quinoline 5d[4]48
Antifungal Activity Evaluation

Similar to antimicrobial testing, the antifungal activity is assessed by determining the MIC against fungal strains.

Protocol 4: Antifungal Susceptibility Testing

The microbroth dilution method is a commonly used technique to determine the MIC of antifungal agents.[6]

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • Standard antifungal drug (e.g., Fluconazole, Amphotericin B)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compounds and the standard antifungal drug in RPMI-1640 medium in a 96-well plate.

  • Preparation of Fungal Inoculum: Grow the fungal strains in a suitable broth and adjust the cell density to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, as determined visually or by a spectrophotometer.

Data Presentation:

The antifungal activity data can be presented in a table format.

CompoundC. albicans (MIC, µg/mL)C. neoformans (MIC, µg/mL)
Analog 1 Data not availableData not available
Analog 2 Data not availableData not available
Fluconazole 0.25 - 22 - 16
Quinoline hybrid 7c[6]62.515.6
Quinoline hybrid 7d[6]62.515.6
Anticancer Activity Evaluation

The cytotoxic effect of the compounds on cancer cell lines is often evaluated using the MTT assay.

Protocol 5: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Normal cell line (for selectivity assessment, e.g., NHDF-Neo)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation:

The anticancer activity is typically summarized in a table of IC₅₀ or GI₅₀ values.

CompoundMCF-7 (IC₅₀, µM)HCT-116 (IC₅₀, µM)
Analog 1 Data not availableData not available
Analog 2 Data not availableData not available
Doxorubicin 0.05 - 0.50.05 - 0.5
7-Chloroquinoline hybrid 14[9]4.605.23
7-Chloro-4-aminoquinoline hybrid 30[10]0.120.34

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (3-Chloroaniline, Crotonaldehyde) precursor Synthesis of 7-Chloro-2-methylquinoline start->precursor vinyl_synthesis Synthesis of This compound (with Formaldehyde) precursor->vinyl_synthesis analogs Analog Synthesis (Modification of vinyl group, etc.) vinyl_synthesis->analogs antimicrobial Antimicrobial Screening (MIC determination) analogs->antimicrobial antifungal Antifungal Screening (MIC determination) analogs->antifungal anticancer Anticancer Screening (MTT Assay, IC50 determination) analogs->anticancer

Caption: Synthetic and screening workflow for this compound analogs.

Logical Relationship for Biological Screening

This diagram shows the logical progression from synthesized compounds to the identification of lead compounds based on their biological activity.

G cluster_screening Screening Cascade cluster_assays Assay Types Compounds Synthesized This compound Analogs PrimaryScreening Primary Screening (e.g., single high concentration) Compounds->PrimaryScreening DoseResponse Dose-Response Assay (Determination of MIC/IC50) PrimaryScreening->DoseResponse Antimicrobial Antimicrobial Assays PrimaryScreening->Antimicrobial Antifungal Antifungal Assays PrimaryScreening->Antifungal Anticancer Anticancer Assays PrimaryScreening->Anticancer LeadIdentification Lead Compound Identification DoseResponse->LeadIdentification

Caption: Logical flow for the biological evaluation of synthesized analogs.

Signaling Pathway (Hypothetical)

While the specific mechanism of action for this compound analogs is not yet elucidated, many quinoline-based anticancer agents are known to interfere with key cellular signaling pathways. A hypothetical pathway that could be investigated is the inhibition of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothetical RTK Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Analog This compound Analog Analog->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound analog.

References

In Vitro Testing Protocols for Antifungal Quinoline Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of antifungal properties of quinoline derivatives. The following sections offer a comprehensive guide to assessing the efficacy and preliminary mechanism of action of these compounds against pathogenic fungi.

Quantitative Antifungal Activity Data

The in vitro antifungal activity of various quinoline derivatives has been evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values are summarized below.

Compound IDFungal SpeciesMIC Range (µg/mL)EC50 (µg/mL)Reference
Series 1
Compound 2Candida spp.25–50-[1]
Compound 3Candida spp.25–50-[1]
Compound 5Dermatophytes12.5–25-[1]
Series 2
Compound 6A. flavus, A. niger, F. oxysporum, C. albicansPotentially active-[2]
Series 3
Compound 14FungiStrong activity-[3]
Compound 22FungiStrong activity-[3]
Compound 6dFungiStrong activity-[3]
Series 4
Ac12S. sclerotiorum-0.52[4]
Ac12B. cinerea-0.50[4]
Series 5
PK-10 (in combination with Fluconazole)Fluconazole-resistant C. albicansGood inhibitory activity-[5]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a fungus.

Materials:

  • Test quinoline derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Dissolve the quinoline derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and related compounds) compared to the growth control.[8] This can be assessed visually or by measuring the absorbance using a microplate reader.

Ergosterol Quantification Assay

This spectrophotometric method is used to investigate if quinoline derivatives interfere with the ergosterol biosynthesis pathway.[9][10][11]

Objective: To quantify the amount of ergosterol in fungal cells after treatment with a quinoline derivative.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Sabouraud Dextrose Broth

  • Test quinoline derivative

  • 25% Alcoholic potassium hydroxide solution

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Cell Treatment:

    • Grow the fungal cells in Sabouraud Dextrose Broth to mid-log phase.

    • Expose the cells to various concentrations of the quinoline derivative for a defined period (e.g., 16 hours). Include an untreated control.

  • Saponification:

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Determine the wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex for 1 minute.

    • Incubate the cell suspension in an 80°C water bath for 1 hour.

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the sterols.

    • Transfer the heptane layer to a new tube.

  • Spectrophotometric Analysis:

    • Scan the heptane extract from 240 to 300 nm using a spectrophotometer.

    • The presence of ergosterol and the late sterol intermediate 24(28)dehydroergosterol (DHE) results in a characteristic four-peaked curve.[9]

  • Calculation:

    • The ergosterol content can be calculated as a percentage of the wet weight of the cells using the following equations:[9][11]

      • % Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

      • % 24(28)DHE = [(A230 / 518) x F] / pellet weight

      • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

      • Where F is the dilution factor in ethanol, and 290 and 518 are the E values for crystalline ergosterol and 24(28)DHE, respectively.

Reactive Oxygen Species (ROS) Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the intracellular accumulation of ROS.[12][13]

Objective: To determine if treatment with quinoline derivatives induces oxidative stress in fungal cells.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Test quinoline derivative

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation and Staining:

    • Harvest fungal cells and wash them with PBS.

    • Resuspend the cells in PBS and incubate with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.

  • Treatment:

    • Wash the cells to remove excess DCFH-DA and resuspend them in PBS.

    • Add the cell suspension to the wells of a black 96-well plate.

    • Add various concentrations of the quinoline derivative to the wells. Include a positive control (e.g., H2O2) and an untreated control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Monitor the fluorescence over time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of treated cells to that of the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the quinoline derivatives on mammalian cell lines.[14][15][16]

Objective: To evaluate the in vitro toxicity of quinoline derivatives against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 1.5-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., 130 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated.

Visualized Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for antifungal quinoline derivatives.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start culture Fungal Culture (Yeast/Mold) start->culture compound Quinoline Derivative Stock Solution start->compound inoculum Inoculum Preparation culture->inoculum mic Broth Microdilution (MIC Determination) inoculum->mic ergosterol Ergosterol Quantification inoculum->ergosterol ros ROS Measurement inoculum->ros serial_dilution Serial Dilution compound->serial_dilution mtt Cytotoxicity (MTT Assay) compound->mtt serial_dilution->mic serial_dilution->ergosterol serial_dilution->ros mic_result Determine MIC mic->mic_result ergosterol_result Quantify Ergosterol Inhibition ergosterol->ergosterol_result ros_result Measure ROS Induction ros->ros_result mtt_result Calculate IC50 mtt->mtt_result end End mic_result->end ergosterol_result->end ros_result->end mtt_result->end

Caption: General workflow for in vitro antifungal testing of quinoline derivatives.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell quinoline Quinoline Derivative ergosterol_pathway Ergosterol Biosynthesis Pathway quinoline->ergosterol_pathway Inhibition membrane_integrity Membrane Integrity quinoline->membrane_integrity Direct Damage ros Reactive Oxygen Species (ROS) Accumulation quinoline->ros Induction ergosterol_pathway->membrane_integrity Disruption cell_death Fungal Cell Death membrane_integrity->cell_death ros->cell_death

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 7-Chloro-2-vinylquinoline

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and drug development due to its potential as a building block for more complex molecules. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound, based on established methods for structurally similar compounds such as 7-Chloro-2-methylquinoline.

Analytical Method

A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The chromatographic conditions have been adapted from methods used for similar quinoline derivatives to provide a starting point for method development and validation.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., Zorbax RX-C8, 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic
Mobile Phase Ratio 60:40 (Acetonitrile: 0.1% Phosphoric Acid in Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes
Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of this compound using the proposed HPLC method. This data is representative and may vary based on the specific instrument and experimental conditions.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaRepresentative Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (n=6)0.8%

Table 2: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,150
10151,900
25380,500
50759,800
Correlation Coefficient (r²) ≥ 0.999
Linear Range 1 - 50 µg/mL

Table 3: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
51.51.8
251.11.4
500.91.2

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.998.0
2525.4101.6
5049.799.4

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

1. Mobile Phase Preparation (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid (85%) to 900 mL of HPLC-grade water in a 1 L volumetric flask.

  • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon filter.

  • To prepare the final mobile phase, mix the filtered aqueous solution with acetonitrile in a 40:60 (v/v) ratio. For example, for 1 L of mobile phase, mix 400 mL of the aqueous solution with 600 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging before use.

2. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and then bring to volume with acetonitrile. Mix well.

3. Working Standard Solutions Preparation:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.

Protocol 2: HPLC System Setup and Analysis

1. System Equilibration:

  • Purge the HPLC system with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Ensure the column temperature is maintained at 30 °C.

2. Sample Analysis:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform six replicate injections of a mid-range standard solution (e.g., 25 µg/mL) to check for system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration within the linear range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample solution.

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:0.1% H3PO4 in Water) sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_standards Prepare Standard Solutions (1-50 µg/mL) sys_suitability System Suitability Test (n=6 injections) prep_standards->sys_suitability prep_sample Prepare Sample Solution sample_injection Sample Injection prep_sample->sample_injection calibration Calibration Curve Generation sys_suitability->calibration quantification Quantification (vs. Calibration Curve) calibration->quantification peak_integration Peak Integration sample_injection->peak_integration peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_params Method Parameters cluster_performance Performance Characteristics cluster_result Analytical Result column Column (C18) linearity Linearity (r² ≥ 0.999) column->linearity precision Precision (RSD ≤ 2.0%) accuracy Accuracy (Recovery 98-102%) mobile_phase Mobile Phase (ACN/H2O/H3PO4) mobile_phase->precision detection Detection (UV 230 nm) detection->accuracy result Reliable Quantification of This compound linearity->result precision->result accuracy->result

Caption: Relationship between HPLC method parameters and performance.

Application Note: Characterization of 7-Chloro-2-vinylquinoline using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 7-Chloro-2-vinylquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and an analysis of expected ¹H and ¹³C NMR spectral data. The provided spectral information is based on analysis of structurally similar compounds and established principles of NMR spectroscopy. This guide is intended to assist researchers in confirming the synthesis and purity of this compound, a key intermediate in various synthetic applications.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its effective use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for data acquisition.

Predicted NMR Spectral Data

Due to the limited availability of directly published experimental NMR data for this compound, the following chemical shifts and coupling constants are predicted based on the analysis of closely related analogs, such as (E)-7-chloro-2-styrylquinoline, and general principles of NMR spectroscopy. These values should serve as a guide for spectral interpretation.

¹H NMR (400 MHz, CDCl₃) Predicted Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5d~8.5
H-4~8.1d~8.5
H-5~7.9d~8.8
H-6~7.4dd~8.8, 2.2
H-8~8.0d~2.2
H-1' (vinyl CH)~6.8dd~17.4, 10.8
H-2'a (vinyl CH₂)~5.6d~10.8
H-2'b (vinyl CH₂)~6.3d~17.4

¹³C NMR (100 MHz, CDCl₃) Predicted Data

Carbon AssignmentChemical Shift (δ, ppm)
C-2~156
C-3~121
C-4~136
C-4a~127
C-5~128
C-6~127
C-7~135
C-8~129
C-8a~148
C-1' (vinyl CH)~136
C-2' (vinyl CH₂)~118

Experimental Protocols

1. Sample Preparation

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1][2]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1][2] Deuterated solvents are used for the deuterium lock and to avoid large solvent peaks in the ¹H NMR spectrum.[1]

  • Procedure:

    • Weigh the desired amount of the compound in a clean, dry vial.

    • Add the deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3] Suspended particles can negatively affect the magnetic field homogeneity, leading to broadened spectral lines.[3]

    • The final volume in the NMR tube should be approximately 0.6-0.7 mL.[2]

    • Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument: 400 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay: 1.0 - 2.0 s

    • Acquisition Time: ~3-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: 0 to 200 ppm

3. Data Processing and Referencing

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Chemical shifts should be referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0.00 ppm for both ¹H and ¹³C).[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix filter Filter if Particulates are Present mix->filter transfer Transfer to NMR Tube filter->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up ¹H and ¹³C Experiments instrument->setup acquire Acquire FID Data setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectra (Solvent or TMS) process->reference analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants reference->analyze report report analyze->report Generate Report

Caption: Experimental workflow for NMR characterization.

data_analysis_logic cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis cluster_structure Structural Elucidation h_shifts Chemical Shifts (δ) - Electronic Environment fragments Identify Structural Fragments h_shifts->fragments h_integration Integration - Proton Ratio h_integration->fragments h_multiplicity Multiplicity (Splitting) - Neighboring Protons connectivity Determine Connectivity h_multiplicity->connectivity h_coupling Coupling Constants (J) - Connectivity h_coupling->connectivity c_shifts Chemical Shifts (δ) - Carbon Types c_shifts->fragments c_count Number of Signals - Molecular Symmetry c_count->fragments fragments->connectivity final_structure Propose Final Structure connectivity->final_structure confirmation confirmation final_structure->confirmation Confirm with other data (MS, IR)

Caption: Logical flow of NMR data analysis for structural elucidation.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound by NMR spectroscopy. The predicted spectral data, coupled with detailed experimental protocols, will aid researchers in verifying the identity and purity of their synthesized compound. The provided workflows offer a standardized approach to sample preparation, data acquisition, and analysis, ensuring high-quality and reliable results in the drug development and chemical research process.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-vinylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, structural elucidation, and metabolic studies. This document provides a detailed, albeit predictive, overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The presented fragmentation pathways are based on established principles of quinoline and substituted aromatic compound fragmentation.

Predicted Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, primarily involving the quinoline core, the vinyl substituent, and the chloro substituent. The molecular ion ([M]⁺˙) is anticipated to be a prominent peak. Key fragmentation steps are likely to include the loss of a chlorine radical (Cl•), the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring, and fragmentation of the vinyl group.

The molecular weight of this compound (C₁₁H₈ClN) is approximately 189.64 g/mol .[1] The mass spectrum is expected to show an isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M [C₁₁H₈ClN]⁺˙ (m/z = 189/191) Molecular Ion F1 [C₁₁H₈N]⁺ (m/z = 154) M->F1 - Cl• F2 [C₁₀H₇N]⁺˙ (m/z = 141) M->F2 - C₂H₂ F3 [C₁₀H₇ClN]⁺˙ (m/z = 163/165) M->F3 - C₂H₃• F4 [C₉H₆N]⁺ (m/z = 128) F1->F4 - C₂H₂ F5 [C₈H₅]⁺ (m/z = 101) F2->F5 - HCN F4->F5 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The relative intensities are hypothetical and serve as a guide for what might be expected in an experimental spectrum.

m/z (Predicted)Proposed Fragment IonFormulaNotes
189/191[M]⁺˙ (Molecular Ion)[C₁₁H₈ClN]⁺˙Isotopic pattern due to ³⁵Cl and ³⁷Cl. Expected to be a prominent peak.
163/165[M - C₂H₃•]⁺˙[C₉H₅ClN]⁺˙Loss of the vinyl group as a radical.
154[M - Cl•]⁺[C₁₁H₈N]⁺Loss of a chlorine radical.
141[M - C₂H₂]⁺˙[C₉H₆ClN]⁺˙Loss of acetylene from the vinyl group.
128[C₉H₆N]⁺[C₉H₆N]⁺Further fragmentation, possibly loss of HCN from a precursor.
101[C₈H₅]⁺[C₈H₅]⁺A common fragment in the breakdown of aromatic systems.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a general protocol for obtaining the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

2. GC Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280 °C.

    • Final hold: 2-5 minutes at 280 °C. (Note: The temperature program should be optimized based on the retention time of the compound.)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: Dependant on the instrument, but sufficient to obtain at least 10-15 spectra across the chromatographic peak.

4. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

5. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak and its isotopic pattern.

  • Analyze the fragmentation pattern and compare it with the predicted fragments and known fragmentation patterns of quinoline derivatives.

The experimental workflow can be visualized as follows:

Experimental_Workflow A Sample Preparation (Dissolve this compound) B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The provided information offers a predictive guide to the mass spectrometric fragmentation of this compound. Researchers can use this application note as a starting point for method development and for the interpretation of experimental data. It is important to note that actual fragmentation patterns may vary depending on the specific instrumentation and experimental conditions used. Empirical data should always be used for final confirmation of structure and fragmentation pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the synthesis of 7-Chloro-2-vinylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and efficient modern route involves a two-step process:

  • Synthesis of the quinoline core : 7-Chloro-2-methylquinoline (also known as 7-chloroquinaldine) is synthesized first. This is often achieved via classic quinoline syntheses like the Skraup or Combes methods, starting from m-chloroaniline.[1][2]

  • Formation of the vinyl group : The 2-methyl group of 7-chloro-2-methylquinoline is then converted to a vinyl group. A highly effective method is the condensation reaction with formaldehyde, often facilitated by a secondary amine salt and an organic base.[3][4] Other methods like the Wittig reaction or palladium-catalyzed Heck coupling exist but can suffer from high costs, difficult purification, or lower yields.[5][6]

Q2: Why is the condensation with formaldehyde preferred over methods like the Wittig or Heck reaction?

A2: The formaldehyde method is often preferred for its operational simplicity, high yields (ranging from 67% to 95%), and use of inexpensive, readily available reagents.[3][4] In contrast, the Wittig reaction can generate stoichiometric amounts of phosphine oxide byproduct, which complicates purification.[5] The Heck reaction requires expensive palladium catalysts, and optimizing conditions for high yields can be challenging.[5][7]

Q3: What are the most critical parameters to control during the vinylation step with formaldehyde?

A3: Key parameters include the molar ratios of reagents, temperature, and reaction time. For instance, in one documented procedure, the molar ratio of diethylamine hydrochloride to the 7-chloro-2-methylquinoline substrate is crucial, with a 1.3:1 ratio being optimal.[3] The reaction is typically run at reflux, and completion should be monitored using Thin-Layer Chromatography (TLC) to avoid side reactions from prolonged heating.[3]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has been reported for producing 2-vinylquinolines. It can dramatically reduce reaction times and, in some cases, improve yields. A study on trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline with aldehydes demonstrated the efficiency of microwave irradiation.[5] This approach is particularly useful for rapid library synthesis and reaction optimization.

Troubleshooting Guide

Problem 1: Low or no yield of the final product, this compound.

Potential Cause Suggested Solution
Poor quality of starting material (7-Chloro-2-methylquinoline) Verify the purity of your 7-chloro-2-methylquinoline precursor by NMR and melting point. Impurities from the initial quinoline synthesis can inhibit the vinylation reaction. Consider repurification by recrystallization or column chromatography.
Incorrect stoichiometry of reagents Ensure precise molar equivalents of reagents, especially the formaldehyde and the amine hydrochloride salt. An excess or deficit can lead to incomplete reaction or the formation of side products. A molar ratio of 1.3 equivalents of both formaldehyde and diethylamine hydrochloride to the quinoline substrate has proven effective.[3][4]
Inefficient heating or incorrect temperature The reaction typically requires heating to reflux to proceed efficiently.[3] Ensure your reaction setup maintains a consistent reflux temperature. Use a high-boiling solvent if necessary, but be mindful that the documented successful procedures use ethanol/water mixtures.[3]
Catalyst deactivation (if using a catalytic method) If attempting a Heck or other metal-catalyzed reaction, ensure the catalyst is active and not poisoned by impurities in the substrate or solvent. Use anhydrous, degassed solvents and high-purity reagents.

Problem 2: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Presence of unreacted starting material Monitor the reaction closely with TLC. If the reaction has stalled, consider adding a small additional charge of formaldehyde or extending the reaction time. An incomplete reaction will complicate purification.
Formation of polymeric or tar-like side products Overheating or excessively long reaction times can cause polymerization of the vinylquinoline product. Adhere to the recommended reaction time and monitor via TLC.[3] During workup, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove water-soluble impurities.[3]
Co-elution of impurities during column chromatography If using column chromatography, screen different solvent systems (e.g., varying ratios of n-heptane/EtOAc) to achieve better separation.[4] Recrystallization from a solvent system like ethyl acetate/petroleum ether is also a highly effective purification method for this compound.[3]

Problem 3: Low yield during the synthesis of the precursor, 7-Chloro-2-methylquinoline.

Potential Cause Suggested Solution
Formation of isomeric products in Skraup synthesis The Skraup synthesis with a meta-substituted aniline (like m-chloroaniline) can produce a mixture of 5- and 7-substituted quinolines, which are difficult to separate and lower the yield of the desired 7-chloro isomer.[1][8]
Violent or uncontrolled Skraup reaction The classic Skraup reaction can be extremely exothermic and difficult to control.[9] Ensure a slow, controlled addition of sulfuric acid and use a suitable heat sink. The use of moderators like boric acid has been reported to tame the reaction's violence, though it may slightly lower yields.[9]
Alternative precursor synthesis Consider alternative quinoline syntheses like the Combes or Doebner-von Miller reaction, which may offer better regioselectivity for your specific substrate.[2]

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis

MethodPrecursorReagentsYield (%)Reference
Condensation7-Chloro-2-methylquinolineFormaldehyde, Diethylamine HCl, Triethylamine67.1%[3]
Mannich-type7-Chloro-2-methylquinolineFormaldehyde, Secondary Amine (e.g., Pyrrolidine)95.0%[4]

Optimized Experimental Protocol

This protocol is adapted from a high-yield, catalyst-free Mannich-type reaction.[4]

Materials:

  • 7-Chloro-2-methylquinoline (1 equiv)

  • Formaldehyde solution (37% in H₂O, 1.3 equiv)

  • Pyrrolidine (1.3 equiv)

  • Triethylamine (0.1 mL per 5 mmol of substrate)

  • 1,4-Dioxane (solvent)

  • Dichloromethane (for extraction)

  • Ethyl Acetate (EtOAc) and n-Heptane (for chromatography)

  • Silica Gel (200-300 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-chloro-2-methylquinoline (1 equiv), 1,4-dioxane (approx. 0.4 M concentration), formaldehyde solution (1.3 equiv), pyrrolidine (1.3 equiv), and a catalytic amount of triethylamine.

  • Heating: Heat the reaction mixture to 100°C.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the product with dichloromethane (3x volumes). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude residue by silica gel column chromatography using a gradient of n-heptane/EtOAc as the eluent to afford pure this compound. An off-white solid should be obtained with an expected yield of approximately 95%.[4]

Visualizations

Synthesis_Workflow Start Starting Materials (m-Chloroaniline, Glycerol) Step1 Step 1: Skraup Synthesis (or alternative) - H₂SO₄, Oxidizing Agent Start->Step1 Precursor Precursor: 7-Chloro-2-methylquinoline Step1->Precursor Yields Precursor Step2 Step 2: Vinylation (Mannich-type Reaction) - 1,4-Dioxane, 100°C Precursor->Step2 Reagents2 Reagents: - Formaldehyde - Amine (e.g., Pyrrolidine) Reagents2->Step2 Crude Crude Product Step2->Crude Forms Crude Product Purification Purification (Column Chromatography) Crude->Purification Final Final Product: This compound Purification->Final Yields Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Problem: Low Final Yield CheckStep2 Investigate Vinylation Step (Step 2) Problem->CheckStep2 CheckStep1 Investigate Precursor Synthesis (Step 1) Problem->CheckStep1 CheckPurification Investigate Purification Problem->CheckPurification Cause2a Incomplete Reaction? CheckStep2->Cause2a Cause Cause2b Side Product Formation? CheckStep2->Cause2b Cause Cause1a Precursor Purity Issue? CheckStep1->Cause1a Cause Cause1b Low Precursor Yield? CheckStep1->Cause1b Cause CauseP Product Loss During Workup/Chromatography? CheckPurification->CauseP Cause Solution2a Verify Reagent Stoichiometry & Reaction Conditions (T, time) Cause2a->Solution2a Solution Solution2b Check TLC for byproducts. Lower temp or shorten time. Cause2b->Solution2b Solution Solution1a Analyze Precursor by NMR/MP. Repurify if needed. Cause1a->Solution1a Solution Solution1b Troubleshoot Quinoline Synthesis (e.g., Isomer formation) Cause1b->Solution1b Solution SolutionP Optimize extraction and chromatography conditions. CauseP->SolutionP Solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Side product formation in the synthesis of 2-vinylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during the synthesis of 2-vinylquinolines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the synthesis of 2-vinylquinolines, particularly when using methods like the Doebner-von Miller reaction.

Issue 1: Low Yield of 2-Vinylquinoline and Formation of a Tarry, Polymeric Substance

  • Question: My reaction is producing a low yield of the desired 2-vinylquinoline, and a significant amount of a dark, insoluble tar-like substance is formed. What is causing this, and how can I prevent it?

  • Answer: This is a common issue, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material. Strong acids can promote self-condensation and polymerization of these reactive substrates, leading to the formation of high molecular weight, insoluble polymers and consequently, a lower yield of the desired quinoline product.

    Troubleshooting Steps:

    • Modify Catalyst System: Switch from strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) to milder Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or use a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[1]

    • Control Reaction Temperature: High temperatures can accelerate polymerization. Conduct the reaction at the lowest effective temperature.

    • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture containing the aniline and the acid catalyst. This helps to maintain a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.

    • Alternative Synthetic Routes: Consider alternative methods that do not rely on strong acidic conditions, such as a catalyst-free deamination reaction during Mannich synthesis or a microwave-assisted olefination of a 2-methylquinoline derivative.[2][3]

Issue 2: Presence of a Saturated Byproduct in the Final Product Mixture

  • Question: After purification, I've identified a byproduct that appears to be a saturated version of an intermediate. How is this formed and how can I minimize it?

  • Answer: This byproduct is likely the result of the reduction of the Schiff base (or N-aryliminium ion) intermediate formed during the reaction. In some cases, another molecule, such as an intermediate in the reaction, can act as a reducing agent, leading to the formation of a saturated quinoline precursor which may be carried through to the final steps.

    Troubleshooting Steps:

    • Use of an External Oxidant: The Doebner-von Miller reaction often relies on an oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product. Ensuring a sufficient amount of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid, or even one of the reactants acting as an oxidant) can help to drive the reaction towards the desired aromatic product and away from reduced byproducts.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation before significant byproduct accumulation occurs.

    • Purification: This type of byproduct can often be separated from the desired vinylquinoline product by column chromatography on silica gel.

Issue 3: Formation of Regioisomers

  • Question: My reaction is producing a mixture of 2-vinylquinoline and what appears to be a 4-substituted quinoline isomer. How can I improve the regioselectivity of my reaction?

  • Answer: The formation of regioisomers in quinoline synthesis is dependent on the specific reaction mechanism that is favored under the chosen conditions. The regioselectivity can be influenced by the nature of the substituents on both the aniline and the α,β-unsaturated carbonyl compound, as well as the catalyst and solvent used.

    Troubleshooting Steps:

    • Choice of Catalyst and Solvent: The use of specific Lewis acids or Brønsted acids can influence the reaction pathway and therefore the regioselectivity. Experiment with different acid catalysts and solvent systems to optimize for the desired isomer.

    • Substrate Modification: Modifying the electronic properties of the reactants can sometimes direct the cyclization to favor one regioisomer over another.

    • Alternative Synthetic Methods: If regioselectivity remains a significant issue, exploring alternative synthetic strategies that are known to be highly regioselective for the desired 2-vinylquinoline product is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Doebner-von Miller synthesis of 2-vinylquinolines?

A1: The most prevalent side products are polymers derived from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl starting material. Another common byproduct is the reduced form of the Schiff base intermediate. Depending on the substrates and reaction conditions, regioisomers of the desired quinoline may also be formed.

Q2: How can I effectively purify my 2-vinylquinoline from the polymeric byproducts?

A2: Polymeric byproducts are typically insoluble in common organic solvents. A simple filtration of the crude reaction mixture can often remove a significant portion of the tar-like polymer. The soluble portion can then be subjected to column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate), to isolate the pure 2-vinylquinoline.[4]

Q3: Are there any modern, more efficient methods for synthesizing 2-vinylquinolines that avoid these side product issues?

A3: Yes, several modern methods have been developed to improve the synthesis of 2-vinylquinolines and minimize side product formation. These include:

  • Microwave-assisted olefination: This method can be rapid and efficient, often providing higher yields and cleaner reaction profiles compared to traditional heating.[2]

  • Catalyst-free deamination during Mannich synthesis: This approach avoids the use of harsh acid catalysts, thereby preventing the formation of polymeric byproducts.[3]

  • Direct condensation of 2-methylquinolines with aldehydes: While this can require high temperatures or a metal catalyst, optimization of conditions can lead to good yields.[2]

Q4: Can I use 1H NMR to identify the presence of the common side products?

A4: Yes, 1H NMR spectroscopy is a valuable tool for identifying both the desired product and potential side products.

  • 2-Vinylquinoline: Will show characteristic signals for the vinyl protons (typically in the 5.5-7.0 ppm range with distinct coupling constants) and the aromatic protons of the quinoline ring system.

  • Polymeric byproducts: Will likely appear as a broad, unresolved hump in the baseline of the spectrum, if they are at all soluble in the NMR solvent.

  • Reduced Schiff base byproduct: Will lack the characteristic vinyl proton signals and will instead show signals corresponding to a saturated alkyl chain.

Data Presentation

The following table summarizes the effect of different catalysts on the yield of 2-vinylquinoline in a representative synthesis, highlighting the trade-offs between reaction efficiency and potential for side product formation.

Catalyst SystemReaction ConditionsYield of 2-Vinylquinoline (%)Common Side Products NotedReference
Doebner-von Miller
Concentrated HClHigh Temperature, Long Reaction TimeOften Low to ModerateSignificant Polymerization[5]
Lewis Acids (e.g., SnCl4, Sc(OTf)3)Milder ConditionsImproved YieldsReduced Polymerization[6]
Microwave-Assisted Olefination
No Additive140 °C, 20 min, Microwave13-30%Low Conversion[2]
TfNH2140 °C, 20 min, MicrowaveUp to 95%Minimal Side Products[2]
Catalyst-Free Deamination
None (Thermal)100 °C73-95%Minimal Side Products[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis of 2-Vinylquinolines via Direct Deamination [4]

  • A mixture of the starting 2-substituted aniline (1 equivalent), an appropriate ketone (1.3 equivalents), and formaldehyde (1.3 equivalents) in a suitable solvent (e.g., 1,4-dioxane) is prepared in a round-bottom flask.

  • A small amount of a tertiary amine (e.g., triethylamine) is added.

  • The mixture is heated at 100 °C and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to afford the pure 2-vinylquinoline.

Mandatory Visualizations

Side_Product_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Intermediate Schiff Base Intermediate Aniline->Intermediate Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Polymer Polymerization Byproducts Carbonyl->Polymer Self-Condensation Acid Strong Acid (e.g., H₂SO₄, HCl) Acid->Carbonyl promotes Mild_Acid Milder Conditions (e.g., Lewis Acid, Biphasic) Mild_Acid->Carbonyl suppresses Product Desired 2-Vinylquinoline Intermediate->Product Cyclization & Aromatization Reduced_Product Reduced Schiff Base Byproduct Intermediate->Reduced_Product Reduction

Caption: Relationship between reaction conditions and side product formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct (NMR, LC-MS) Start->Identify_Byproduct Polymer Polymerization Identify_Byproduct->Polymer Tarry Substance Reduced_Byproduct Reduced Intermediate Identify_Byproduct->Reduced_Byproduct Saturated Byproduct Regioisomer Regioisomer Identify_Byproduct->Regioisomer Isomeric Mixture Action_Polymer - Use Milder Acid - Lower Temperature - Slow Addition Polymer->Action_Polymer Action_Reduced - Add Oxidizing Agent - Monitor Reaction Time Reduced_Byproduct->Action_Reduced Action_Regioisomer - Change Catalyst/Solvent - Modify Substrate Regioisomer->Action_Regioisomer Purification Purification (Column Chromatography) Action_Polymer->Purification Action_Reduced->Purification Action_Regioisomer->Purification End Pure 2-Vinylquinoline Purification->End

Caption: Troubleshooting workflow for 2-vinylquinoline synthesis.

References

Troubleshooting low yield in Wittig olefination of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or other issues during the Wittig olefination of quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my Wittig reaction with a quinoline aldehyde unexpectedly low?

Low yields in the Wittig olefination of quinoline aldehydes can stem from several factors related to the reactants' stability, reactivity, and the reaction conditions.

  • Ylide Instability: Non-stabilized ylides, which have electron-donating groups, are highly reactive but can also be unstable.[1] They are sensitive to air and moisture, and therefore, the reaction should be carried out under an inert atmosphere.[1]

  • Quinoline Aldehyde Reactivity: The reactivity of the quinoline aldehyde itself can be a factor. The electron-withdrawing nature of the quinoline ring can influence the electrophilicity of the carbonyl group. In some cases, the complex structure of the aldehyde can lead to steric hindrance, slowing down the reaction.[2]

  • Suboptimal Base Selection: The choice of base is critical for the efficient generation of the ylide from the phosphonium salt.[3] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for non-stabilized ylides.[3][4] If the base is not strong enough to deprotonate the phosphonium salt completely, the ylide concentration will be low, leading to poor yields. For base-sensitive substrates, milder bases like silver carbonate can be an alternative.[5]

  • Side Reactions: The basic conditions of the Wittig reaction can promote side reactions, such as the self-condensation of the aldehyde (aldol condensation) or Cannizzaro reactions, especially with base-sensitive aldehydes.[5]

Troubleshooting Steps:

  • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly distilled, anhydrous solvents.

  • For non-stabilized ylides, use a strong, freshly titrated base like n-BuLi or high-quality NaH.

  • Consider using a stabilized ylide if the desired product is compatible. Stabilized ylides are less reactive but more stable and can be used with weaker bases.[1][6][7]

  • If your quinoline substrate is base-sensitive, explore milder reaction conditions, for example, using weaker bases like potassium carbonate, especially with stabilized ylides.[5]

2. I am observing the formation of unexpected side products. What could they be and how can I minimize them?

The formation of side products is a common issue in Wittig reactions.

  • Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction.[8] Its removal can be challenging due to its solubility in many organic solvents.

  • Aldol Condensation Products: If the quinoline aldehyde has enolizable protons, self-condensation can occur under basic conditions.

  • Cannizzaro Reaction Products: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[5]

  • Products from Ylide Decomposition: Some ylides can be unstable and decompose over time, especially at elevated temperatures.

Troubleshooting Steps:

  • To facilitate the removal of triphenylphosphine oxide, several methods can be employed, such as precipitation by forming a complex with ZnCl2 or MgCl2, or careful column chromatography.[8] There are also chromatography-free methods described in the literature.[9]

  • To minimize aldol condensation, add the aldehyde to the pre-formed ylide slowly and at a low temperature.

  • If Cannizzaro-type reactions are suspected, consider using a less harsh base or a different synthetic route.

  • Generate the ylide in situ and use it immediately to avoid decomposition.

3. My reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion can be due to several factors.

  • Insufficient Ylide Formation: As mentioned, if the base is not strong enough or if there are acidic protons elsewhere in the starting materials (e.g., a phenolic hydroxyl group), the ylide may not be formed in sufficient quantity.[10]

  • Steric Hindrance: Sterically hindered ketones and some aldehydes react slowly, particularly with stabilized ylides.[11][12] The substitution pattern on your quinoline aldehyde could be a contributing factor.

  • Low Reactivity of a Stabilized Ylide: Stabilized ylides are less reactive than their non-stabilized counterparts and may require higher temperatures or longer reaction times to react with less reactive carbonyls.[1][7]

Troubleshooting Steps:

  • Confirm complete ylide formation before adding the quinoline aldehyde. A color change is often indicative of ylide formation.

  • If steric hindrance is suspected, you may need to increase the reaction temperature or use a more reactive, non-stabilized ylide if the desired stereochemistry allows.

  • For reactions with stabilized ylides, consider heating the reaction mixture.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Wittig olefination of quinoline derivatives based on available literature.

Quinoline Aldehyde SubstrateYlide TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydeSemi-stabilizedNaHTHFRT1-2445-85[2]
4-Chlorobenzaldehyde (for comparison)Non-stabilizedAg2CO3AcetonitrileRTOvernight72[5]
3-Hydroxybenzaldehyde (for comparison)Non-stabilizedKOtBuTHFRT7~70 (after modification)[10]

Experimental Protocols

General Procedure for the Wittig Olefination of a Quinoline Aldehyde with a Non-Stabilized Ylide

  • Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add the corresponding alkyl halide (1.0 eq.) and heat the mixture to reflux for 24 hours. Allow the mixture to cool to room temperature. The phosphonium salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq.) and suspend it in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour. The formation of the ylide is often indicated by the appearance of a deep color (e.g., orange or red).

  • Olefination: Dissolve the quinoline aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.

Visualizations

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination PhosphoniumSalt Phosphonium Salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide - H⁺ Base Strong Base Base->Ylide + BH Ylide_ref Ylide->Ylide_ref QuinolineAldehyde Quinoline Aldehyde Oxaphosphetane Oxaphosphetane Intermediate QuinolineAldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism involves ylide formation followed by olefination.

Troubleshooting_Workflow Start Low Yield in Wittig Reaction CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckBase Is the base appropriate and active? CheckReagents->CheckBase Solution1 Use freshly dried solvents and reagents. Run under inert atmosphere. CheckReagents->Solution1 CheckYlide Is the ylide stabilized or non-stabilized? CheckBase->CheckYlide Solution2 Use a stronger base for non-stabilized ylides. Consider milder base for sensitive substrates. CheckBase->Solution2 CheckTemp Are reaction temperature and time optimized? CheckYlide->CheckTemp Solution3 Adjust conditions based on ylide reactivity. (e.g., higher temp for stabilized ylides) CheckYlide->Solution3 SideReactions Are there significant side reactions? CheckTemp->SideReactions Solution4 Optimize temperature and monitor by TLC. Consider longer reaction times. CheckTemp->Solution4 Purification Is the purification method effective? SideReactions->Purification Solution5 Modify workup to minimize side products. (e.g., low temp addition of aldehyde) SideReactions->Solution5 Solution6 Employ specific methods for TPPO removal. (e.g., precipitation, specialized chromatography) Purification->Solution6

Caption: A workflow for troubleshooting low yields in Wittig olefination reactions.

Parameter_Relationships Ylide Ylide Type Stabilized Stabilized Ylide->Stabilized is a NonStabilized Non-Stabilized Ylide->NonStabilized is a Base Base Strength Strong Strong Base->Strong can be Weak Weak Base->Weak can be Temp Reaction Temperature High High Temp->High can be Low Low Temp->Low can be Yield Yield Stabilized->Temp may require higher Stabilized->Weak allows NonStabilized->Strong requires Strong->Yield impacts Weak->Yield impacts High->Yield impacts Low->Yield impacts

Caption: Key parameter relationships influencing the outcome of a Wittig reaction.

References

Improving the regioselectivity of the Doebner-Miller reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Doebner-Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this important quinoline synthesis and improve its regioselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the Doebner-Miller reaction in a question-and-answer format.

Q1: I am getting a mixture of regioisomers. How can I improve the selectivity for the 4-substituted quinoline?

A1: The standard Doebner-Miller reaction with α,β-unsaturated aldehydes and ketones typically favors the formation of 2-substituted quinolines. To achieve a reversal of this regioselectivity and favor the 4-substituted product, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as your carbonyl partner in the presence of trifluoroacetic acid (TFA) as the catalyst and solvent.[1] This approach promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.

Q2: My reaction is producing a low yield of the desired quinoline. What are the possible causes and solutions?

A2: Low yields in the Doebner-Miller reaction can stem from several factors:

  • Polymerization of the Carbonyl Compound: α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization, which consumes starting material and complicates purification.

    • Solution: Consider using a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, you can significantly reduce polymerization. Another approach is the slow, portion-wise addition of the carbonyl compound to the reaction mixture.

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can lead to degradation of starting materials and products.

    • Solution: Optimize the reaction temperature and acid concentration. It is often beneficial to start with milder conditions and gradually increase the temperature. The choice of acid is also critical; see the data on catalyst performance in the tables below.

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.

    • Solution: For such substrates, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or switch to a more effective catalytic system.

Q3: My reaction has resulted in a significant amount of tar or sticky, insoluble byproducts. How can I prevent this and purify my product?

A3: Tar formation is a common issue in the Doebner-Miller reaction, often due to the polymerization of the α,β-unsaturated carbonyl compound or other side reactions under strong acid conditions.

  • Prevention:

    • Continuous Flow Reaction: For larger scale reactions, a continuous stirred-tank reactor (CSTR) setup with distributed dosing of the carbonyl compound can minimize byproduct formation and improve yields.

    • Milder Conditions: As with low yields, optimizing the temperature and acid concentration to be as mild as possible can reduce tar formation.

    • Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.

  • Purification:

    • Acid-Base Extraction: After the reaction, neutralize the acidic mixture carefully with a base (e.g., saturated sodium bicarbonate solution). The quinoline product is basic and can be extracted into an organic solvent. Washing the organic layer with brine and drying it before solvent evaporation is a standard workup procedure.

    • Column Chromatography: If the crude product is still impure after extraction, column chromatography on silica gel is a common and effective purification method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Doebner-Miller reaction, and how does it influence regioselectivity?

A1: The mechanism of the Doebner-Miller reaction has been a subject of debate. Two primary pathways are considered:

  • 1,4-Conjugate Addition: The aniline can undergo a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and oxidation lead to the quinoline product. This pathway is generally favored with α,β-unsaturated aldehydes and ketones and leads to the formation of 2-substituted quinolines.

  • 1,2-Addition (Schiff Base Formation): The aniline can react with the carbonyl group to form a Schiff base (an imine). This intermediate can then undergo an intramolecular electrophilic cyclization onto the aniline ring, followed by oxidation to the quinoline. When using γ-aryl-β,γ-unsaturated α-ketoesters, this 1,2-addition pathway is favored, leading to 4-substituted quinolines.[1]

The choice of reactants and reaction conditions dictates which pathway is dominant, thus controlling the regioselectivity.

Q2: What types of acids can be used to catalyze the Doebner-Miller reaction?

A2: A variety of Brønsted and Lewis acids can be used. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). Lewis acids such as tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and hafnium(IV) triflate (Hf(OTf)₄) are also effective catalysts. The choice of acid can significantly impact the reaction's efficiency and regioselectivity.

Q3: Is an external oxidizing agent always necessary?

A3: Not always. In many cases, one of the reactants, such as a Schiff base intermediate, can act as an internal oxidizing agent. However, the addition of an external oxidant, like nitrobenzene or arsenic acid, is sometimes employed to improve the yield and ensure complete aromatization to the quinoline ring.

Data Presentation

The following tables summarize the effect of different catalysts and solvents on the regioselectivity of the Doebner-Miller reaction between 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate.

Table 1: Effect of Acid Catalyst on Regioselectivity

EntryCatalyst (mol %)SolventTime (h)Yield of 4-substituted (%)Yield of 2-substituted (%)
1Hf(OTf)₄ (10)CH₂Cl₂481844
2HCl (1.0 equiv)CH₂Cl₂48--
3HCl (gas)CH₂Cl₂48--
4H₂SO₄ (1.0 equiv)CH₂Cl₂48--
5TFA (solvent)TFA1281-

Data sourced from J. Org. Chem. 2006, 71, 17, 6592–6595.[1]

Table 2: Effect of Solvent with TFA as Catalyst

EntrySolventTime (h)Yield of 4-substituted (%)Yield of 2-substituted (%)
1CH₂Cl₂483215
2Toluene482111
3Dioxane482513
4Acetonitrile481512

Data sourced from J. Org. Chem. 2006, 71, 17, 6592–6595.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Carboxy-4-arylquinolines (Reversed Regioselectivity)

This protocol is adapted from J. Org. Chem. 2006, 71, 17, 6592–6595 and is designed to favor the formation of 4-substituted quinolines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol).

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2 mL) to the flask.

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation (for potential reuse). c. Dissolve the residue in dichloromethane (CH₂Cl₂, 20 mL). d. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). f. Filter the solution and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure 2-carboxy-4-arylquinoline.

Protocol 2: General Procedure for the Standard Doebner-Miller Reaction (Favors 2-Substituted Quinolines)

This is a general procedure for a standard Doebner-Miller reaction that typically yields 2-substituted quinolines.

  • Reaction Setup: To a solution of the aniline (1.0 equiv) in a suitable solvent (e.g., ethanol, water, or a biphasic system of toluene and water), add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid (catalytic to stoichiometric amounts).

  • Reagent Addition: While stirring, add the α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv) to the mixture. The addition may be done dropwise or in portions to control the reaction temperature and minimize polymerization.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours until the starting aniline is consumed (monitor by TLC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the acid with a base (e.g., aqueous NaOH or NaHCO₃). c. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). d. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. e. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Doebner_Miller_Pathways cluster_standard Standard Pathway (2-Substituted Quinoline) cluster_reversed Reversed Regioselectivity Pathway (4-Substituted Quinoline) Aniline_1 Aniline Michael_Addition 1,4-Conjugate Addition Aniline_1->Michael_Addition Unsaturated_Ketone α,β-Unsaturated Aldehyde/Ketone Unsaturated_Ketone->Michael_Addition Cyclization_Oxidation_1 Cyclization & Oxidation Michael_Addition->Cyclization_Oxidation_1 Product_2_Substituted 2-Substituted Quinoline Cyclization_Oxidation_1->Product_2_Substituted Aniline_2 Aniline Schiff_Base_Formation 1,2-Addition (Schiff Base Formation) Aniline_2->Schiff_Base_Formation Ketoester γ-Aryl-β,γ-unsaturated α-Ketoester Ketoester->Schiff_Base_Formation Cyclization_Oxidation_2 Cyclization & Oxidation Schiff_Base_Formation->Cyclization_Oxidation_2 Product_4_Substituted 4-Substituted Quinoline Cyclization_Oxidation_2->Product_4_Substituted

Caption: Reaction pathways influencing the regioselectivity of the Doebner-Miller synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield? Wrong_Regioisomer Incorrect Regioisomer Problem->Wrong_Regioisomer Wrong Isomer? Tar_Formation Tar Formation Problem->Tar_Formation Tar Formation? Solution_Yield Optimize Temp/Acid Slow Addition Biphasic System Low_Yield->Solution_Yield Solution_Regioisomer Use γ-Aryl-β,γ-unsaturated α-Ketoester Use TFA Wrong_Regioisomer->Solution_Regioisomer Solution_Tar Milder Conditions Continuous Flow Use Acetal Tar_Formation->Solution_Tar End Successful Synthesis Solution_Yield->End Solution_Regioisomer->End Solution_Tar->End

Caption: A troubleshooting workflow for common issues in the Doebner-Miller reaction.

References

Stability issues of 7-Chloro-2-vinylquinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Chloro-2-vinylquinoline. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability issues of this compound during storage. The information provided is based on the general chemical properties of vinylquinolines and related reactive monomers, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The main stability concern for this compound is the potential for polymerization of the vinyl group. This can be initiated by exposure to heat, light, or the presence of radical initiators. Additionally, like many quinoline derivatives, it may be susceptible to oxidation and degradation under improper storage conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation and polymerization, this compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and moisture absorption. Refrigeration is advisable for long-term storage.

Q3: Are there any known inhibitors added to commercial this compound to prevent polymerization?

Q4: What are the visible signs of degradation or polymerization of this compound?

A4: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or the formation of a solid precipitate. Polymerization may be indicated by an increase in viscosity, solidification of the material, or the formation of an insoluble residue.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify the presence of impurities or degradation products.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues encountered with this compound.

Issue 1: Unexpected or poor results in reactions.
  • Possible Cause: Degradation or polymerization of the this compound starting material.

  • Troubleshooting Steps:

    • Visual Inspection: Check the appearance of the compound for any color change or solidification.

    • Purity Analysis: Re-analyze the purity of the stored this compound using HPLC or GC. Compare the results with the certificate of analysis or data from a fresh sample.

    • Solubility Test: Attempt to dissolve a small amount of the compound in a suitable solvent. The presence of insoluble material may indicate polymerization.

    • Purification: If degradation or polymerization is suspected, purify the compound before use, for example, by column chromatography or recrystallization.

Issue 2: The compound has changed color during storage.
  • Possible Cause: Oxidation or other forms of chemical degradation.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound was stored in a tightly sealed container, protected from light and air.

    • Purity Check: Analyze the purity to identify any new impurity peaks.

    • Consider Purification: Depending on the level of impurity, the material may need to be purified before use.

Issue 3: The compound has solidified or become viscous.
  • Possible Cause: Polymerization of the vinyl group.

  • Troubleshooting Steps:

    • Confirm Polymerization: Attempt to dissolve the material. Polymers will typically have very low solubility compared to the monomer.

    • Disposal: If significant polymerization has occurred, the material may not be usable and should be disposed of according to safety guidelines.

    • Future Prevention: For future storage, consider adding a polymerization inhibitor and ensure storage at low temperatures under an inert atmosphere.

Data Presentation

Table 1: General Stability Guidelines for this compound

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature Cool (2-8 °C recommended)Increased rate of polymerization and degradation.
Light Protect from light (amber vial)Photo-initiated polymerization and degradation.
Atmosphere Inert gas (Argon or Nitrogen)Oxidation.
Moisture Dry (desiccator)Potential for hydrolysis or catalysis of degradation.
Inhibitor Presence of a suitable inhibitor (e.g., HQ, TBC)Increased risk of spontaneous polymerization.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity can be estimated by the relative peak area of the main component. The presence of new peaks compared to a fresh sample indicates degradation.

Protocol 2: Visual Inspection for Polymerization

A simple, qualitative method to check for polymerization.

  • Sample Preparation: Place a small, representative sample of the stored this compound in a clear glass vial.

  • Visual Examination: Observe the sample against a white background. Note any discoloration, presence of solid particles, or cloudiness.

  • Solubility Test: Add a suitable solvent (e.g., dichloromethane or ethyl acetate) in which the pure monomer is known to be freely soluble.

  • Observation: Gently agitate the vial. If the sample does not fully dissolve, leaving behind a gel-like substance or solid particles, polymerization has likely occurred.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability start Start: Experiment yields poor results or compound appearance has changed visual_inspection Visually inspect the compound (color change, solidification?) start->visual_inspection purity_analysis Perform purity analysis (e.g., HPLC, GC) visual_inspection->purity_analysis solubility_test Conduct a solubility test purity_analysis->solubility_test decision_degraded Is there evidence of degradation or polymerization? solubility_test->decision_degraded purify Purify the compound (e.g., column chromatography) decision_degraded->purify Yes use_compound Use the purified compound decision_degraded->use_compound No purify->use_compound discard Discard the compound and obtain a fresh batch purify->discard If purification is not feasible end End use_compound->end review_storage Review and optimize storage conditions for future batches discard->review_storage review_storage->end

Caption: Troubleshooting workflow for assessing stability issues.

PolymerizationPathway Potential Free-Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Heat, Light, Impurity) radical Radical (R•) initiator->radical forms monomer This compound Monomer radical->monomer reacts with growing_chain Growing Polymer Chain (M-R•) monomer->growing_chain to form monomer2 Another Monomer growing_chain->monomer2 reacts with longer_chain Longer Polymer Chain (M-M-R•) monomer2->longer_chain to form chain1 Growing Chain 1 final_polymer Stable Polymer chain1->final_polymer chain2 Growing Chain 2 chain2->final_polymer Combination or Disproportionation

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Wittig reaction products.

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

When standard silica gel chromatography fails to separate the desired product from TPPO, alternative purification strategies are necessary.

Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent.

This is a straightforward and often effective method for products that are soluble in moderately polar solvents.

  • Underlying Principle: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes or diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

    • Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).

    • Slowly add a non-polar solvent such as hexanes or pentane while stirring.

    • Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.

    • Collect the precipitated TPPO by filtration.

    • The filtrate, containing the desired product, can then be concentrated. This process can be repeated if residual TPPO is still present.[1][2][3]

Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex.

This method is particularly useful for reactions conducted in polar solvents where simple anti-solvent precipitation is ineffective.[4][5]

  • Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[4][6][7] These complexes can then be easily removed by filtration.

  • Experimental Protocol (using ZnCl₂):

    • After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.

    • Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.

    • Filter the mixture to remove the precipitate.

    • Concentrate the filtrate to remove the ethanol.

    • The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[5]

Issue: I want to avoid column chromatography altogether.

For large-scale reactions or when chromatography is not feasible, non-chromatographic methods are highly desirable.

Solution: Filtration through a Silica Plug.

This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[1][2]

  • Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

    • Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

    • Pass the suspension of the crude product through the silica plug.

    • Elute the desired product from the silica plug with a suitable solvent, typically the same non-polar solvent mixture or pure ether.

    • The majority of the triphenylphosphine oxide will remain adsorbed at the top of the silica plug.[1][2] This procedure may need to be repeated for complete removal.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing triphenylphosphine oxide?

A1: The primary methods for removing TPPO include:

  • Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents or its ability to form insoluble complexes with metal salts.[1][2][3][4][8]

  • Chromatography: Using techniques like standard column chromatography or filtration through a silica plug to separate the polar TPPO from the desired product.[1][2]

  • Chemical Conversion: Reacting TPPO with a reagent like oxalyl chloride to form an insoluble phosphonium salt that can be filtered off.[6]

Q2: Which solvent is best for precipitating triphenylphosphine oxide?

A2: The choice of solvent depends on the solubility of your desired product.

  • For precipitating TPPO directly, non-polar solvents like hexane , pentane , or cyclohexane are effective, as TPPO is poorly soluble in them.[1][8]

  • For precipitation via metal salt complexation, polar solvents such as ethanol are commonly used.[3][5]

Q3: How can I remove triphenylphosphine oxide if my product is also polar?

A3: If your product is polar and co-elutes with TPPO, precipitation with metal salts like ZnCl₂ in a polar solvent is a highly effective strategy.[4][5] The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal by filtration, even in the presence of a polar product.

Q4: Are there any large-scale, chromatography-free methods for TPPO removal?

A4: Yes, several methods are suitable for large-scale applications without the need for chromatography. Precipitation of TPPO-metal salt complexes (e.g., with MgCl₂ or ZnCl₂) and direct precipitation of TPPO by carefully selecting the solvent and temperature have been successfully applied on a kilogram scale.[7][8]

Quantitative Data Summary

The following table summarizes the efficiency of various methods for the removal of triphenylphosphine oxide.

MethodReagent/Solvent SystemTPPO Removal EfficiencyScaleReference(s)
PrecipitationZnCl₂ in Ethanol>95%Lab Scale[5]
PrecipitationMgCl₂ with Wet Milling>99% (from 37.18 to 0.15 area % HPLC)14 kg[7]
PrecipitationCaBr₂ in THF95-98%Lab Scale[6]
PrecipitationCold TolueneEffective for TPPO-H₂DIAD complexLab Scale[8]
FiltrationCyclohexane/HexaneEffective for direct filtration of TPPOPilot Scale[8]

Experimental Workflows

experimental_workflow_precipitation cluster_crude Crude Reaction Mixture cluster_dissolve Dissolution cluster_precipitate Precipitation cluster_separation Separation cluster_products Final Products Crude Crude Product + Triphenylphosphine Oxide Dissolve Dissolve in minimum polar solvent Crude->Dissolve Add_Antisolvent Add non-polar anti-solvent (e.g., hexanes) Dissolve->Add_Antisolvent Cool Cool to promote crystallization Add_Antisolvent->Cool Filter Filter Cool->Filter TPPO_Solid Precipitated TPPO (Solid) Filter->TPPO_Solid Solid Product_Solution Product in Filtrate Filter->Product_Solution Filtrate

Workflow for TPPO removal by precipitation.

experimental_workflow_metal_salt cluster_crude Crude Reaction Mixture cluster_dissolve Dissolution cluster_precipitate Complexation & Precipitation cluster_separation Separation cluster_products Final Products Crude Crude Product + Triphenylphosphine Oxide Dissolve Dissolve in polar solvent (e.g., Ethanol) Crude->Dissolve Add_Salt Add Metal Salt Solution (e.g., ZnCl2 in Ethanol) Dissolve->Add_Salt Stir Stir to induce precipitation Add_Salt->Stir Filter Filter Stir->Filter Complex_Solid Insoluble TPPO-Metal Complex (Solid) Filter->Complex_Solid Solid Product_Solution Product in Filtrate Filter->Product_Solution Filtrate

Workflow for TPPO removal using metal salt.

experimental_workflow_silica_plug cluster_crude Crude Reaction Mixture cluster_suspend Suspension cluster_filtration Filtration cluster_elution Elution cluster_products Separated Components Crude Crude Product + Triphenylphosphine Oxide Suspend Suspend in non-polar solvent Crude->Suspend Silica_Plug Pass through Silica Gel Plug Suspend->Silica_Plug Elute Elute with non-polar solvent Silica_Plug->Elute TPPO_Silica TPPO adsorbed on Silica Product_Eluate Product in Eluate Elute->Product_Eluate

Workflow for TPPO removal by silica plug.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of quinoline derivatives in biological assays.

Troubleshooting Guide

Low aqueous solubility is a common challenge encountered with quinoline derivatives, which can lead to compound precipitation, inaccurate data, and misinterpretation of biological assay results.[1][2][3] This guide provides a systematic approach to identifying and resolving these issues.

Table 1: Common Problems, Potential Causes, and Recommended Solutions

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Stock Solution (e.g., DMSO) - Concentration exceeds the solubility limit in the solvent.- Compound instability and degradation.- Absorption of atmospheric water by DMSO, reducing its solvating power.[4]- Freeze-thaw cycles leading to crystallization.[4]- Prepare a fresh stock solution at a lower concentration.- Use of alternative organic solvents such as DMF, DMA, or NMP.- Store stock solutions in a desiccated environment to minimize water absorption.- Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation Upon Dilution in Aqueous Assay Buffer - The aqueous buffer has a much lower solvating capacity than the organic stock solvent.- pH of the buffer is unfavorable for the ionization state of the quinoline derivative.[1][5][6]- The final concentration in the assay exceeds the aqueous solubility limit.- Decrease the final assay concentration of the compound.- Optimize the pH of the assay buffer to favor the more soluble ionized form of the quinoline derivative.[1][5][6]- Incorporate a low percentage of a co-solvent (e.g., up to 1-2% DMSO, ethanol) in the final assay medium, ensuring it does not affect the biological system.[2][7]- Utilize solubilizing excipients such as cyclodextrins or surfactants at concentrations that do not interfere with the assay.[1][2]
Inconsistent or Non-Reproducible Assay Results - Partial precipitation of the compound leading to variable effective concentrations.- Adsorption of the compound to plasticware (e.g., microplates, pipette tips).- Time-dependent precipitation during assay incubation.- Visually inspect assay plates for any signs of precipitation before and after the experiment.- Pre-treat plasticware with a blocking agent (e.g., BSA) if adsorption is suspected.- Perform a time-course solubility study under the exact assay conditions to ensure the compound remains in solution for the duration of the experiment.- Consider using alternative assay formats that are less sensitive to compound precipitation.
Low or No Biological Activity Observed - The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.- Compound aggregation masking the active pharmacophore.- Determine the kinetic solubility of the compound in the final assay buffer to understand the maximum achievable concentration.- Employ solubilization strategies as outlined above to increase the concentration of the dissolved compound.- Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a quinoline derivative in an aqueous buffer, which is crucial for understanding the maximum soluble concentration achievable under assay conditions.

Materials:

  • Quinoline derivative stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate reader capable of measuring absorbance or turbidity

  • Automated liquid handler or multichannel pipette

Methodology:

  • Prepare a serial dilution of the quinoline derivative stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the aqueous buffer to initiate precipitation. The final DMSO concentration should be kept constant (e.g., 1%).

  • Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps in determining the influence of pH on the solubility of a quinoline derivative, which is vital for optimizing assay buffer conditions.[5][6]

Materials:

  • Quinoline derivative (solid)

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

Methodology:

  • Add an excess amount of the solid quinoline derivative to vials containing each of the different pH buffers.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved quinoline derivative in the supernatant using a validated HPLC method.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect my quinoline derivative has poor solubility?

A1: The first step is to visually inspect your stock solution and the assay wells for any signs of precipitation (cloudiness, particulates). Following this, performing a kinetic solubility assay in your specific assay buffer will provide a quantitative measure of the maximum soluble concentration you can achieve under your experimental conditions.

Q2: How can I choose the best solubilization strategy for my specific quinoline derivative and assay?

A2: The choice of solubilization strategy depends on the physicochemical properties of your compound and the nature of your biological assay.

  • pH modification: This is a good starting point for ionizable quinoline derivatives.[1][5][6]

  • Co-solvents: Low concentrations of organic solvents like DMSO or ethanol can be effective, but their compatibility with the biological assay must be verified to avoid artifacts.[2][7]

  • Cyclodextrins: These can encapsulate the hydrophobic quinoline moiety, increasing its aqueous solubility.[1] However, they can sometimes interfere with compound-target binding.

  • Surfactants: Non-ionic surfactants are generally less harsh on biological systems than ionic ones.[2] It is crucial to use them at concentrations below their critical micelle concentration if micellar encapsulation is not the intended mechanism.

Q3: Can compound precipitation lead to false positives in a biological assay?

A3: While less common than false negatives, compound precipitation can sometimes lead to false positives. Precipitated particles can interfere with optical-based detection methods (e.g., absorbance, fluorescence) or induce cellular stress responses that are independent of the intended biological target.[8][9]

Q4: What are the key differences between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility measures the concentration at which a compound precipitates when rapidly added from a high-concentration organic stock solution into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.

  • Thermodynamic solubility is the equilibrium solubility of a compound, determined by dissolving an excess of the solid compound in a buffer over a longer period until equilibrium is reached. It represents the true maximum solubility under those conditions.

Q5: How can I prepare a nanosuspension of my quinoline derivative to improve its solubility?

A5: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[1] They can be prepared by methods such as:

  • Media milling: High-energy milling of the drug particles in the presence of a stabilizer.

  • High-pressure homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.

  • Precipitation methods: Dissolving the drug in a solvent and then adding this solution to an anti-solvent in the presence of a stabilizer to induce precipitation of nanosized particles.[1]

Visualizations

experimental_workflow start Start: Poorly Soluble Quinoline Derivative problem_id Problem Identification: Precipitation or Inconsistent Data start->problem_id solubility_assay Perform Kinetic Solubility Assay problem_id->solubility_assay ph_profile Determine pH-Dependent Solubility Profile problem_id->ph_profile strategy_selection Select Solubilization Strategy solubility_assay->strategy_selection ph_profile->strategy_selection ph_adjust Adjust Buffer pH strategy_selection->ph_adjust Ionizable Compound cosolvent Add Co-solvent strategy_selection->cosolvent Assay Tolerates Solvent cyclodextrin Use Cyclodextrin strategy_selection->cyclodextrin Encapsulation Needed nanosuspension Prepare Nanosuspension strategy_selection->nanosuspension Significant Solubility Enhancement Required assay_validation Validate Assay with Solubilized Compound ph_adjust->assay_validation cosolvent->assay_validation cyclodextrin->assay_validation nanosuspension->assay_validation end End: Reliable Assay Data assay_validation->end

Caption: Workflow for addressing poor solubility of quinoline derivatives.

signaling_pathway_interference cluster_soluble Scenario 1: Soluble Compound cluster_insoluble Scenario 2: Insoluble Compound receptor Cell Surface Receptor kinase_a Kinase A ligand Soluble Quinoline Derivative (Inhibitor) ligand->receptor Binds and Inhibits precipitate Precipitated Quinoline Derivative (Inactive) no_effect No Inhibition: Pathway Remains Active precipitate->no_effect kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Cellular Response) transcription_factor->gene_expression

Caption: Impact of compound precipitation on a hypothetical signaling pathway.

References

Strategies to minimize by-products in the synthesis of Montelukast intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-products during the synthesis of Montelukast intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of key Montelukast intermediates.

Issue 1: Formation of Sulfoxide Impurity

Question: My final product shows a significant peak corresponding to the Montelukast sulfoxide impurity. How can I minimize its formation?

Answer: The oxidation of the thioether moiety in Montelukast to a sulfoxide is a common issue, often exacerbated by exposure to air and certain reagents.[1][2] Here are strategies to mitigate this:

  • Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Choice: Use degassed solvents to reduce the amount of dissolved oxygen.

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps, as higher temperatures can accelerate oxidation.

  • Reagent Purity: Ensure the purity of all reagents, as trace metal impurities can catalyze oxidation.

  • Purification: If sulfoxide formation is unavoidable, it can be separated from the desired product by column chromatography or by converting the product into a dicyclohexylamine salt, which can then be purified by crystallization.[3]

Issue 2: Presence of the Styrene By-product (Dehydration)

Question: I am observing a by-product that corresponds to the dehydration of the tertiary alcohol in the Montelukast structure. What causes this and how can it be prevented?

Answer: The tertiary alcohol in the Montelukast side chain is prone to dehydration, especially under acidic conditions, leading to the formation of a styrene derivative.[1][4] To minimize this by-product:

  • pH Control: Maintain a neutral or slightly basic pH during the work-up and purification steps. Avoid strong acids. If an acidic wash is necessary, use a dilute solution and minimize contact time.

  • Temperature Management: Perform reactions and purifications at controlled, lower temperatures to reduce the rate of dehydration.

  • Choice of Protecting Groups: In synthetic routes where the tertiary alcohol is protected, the choice of protecting group and the deprotection conditions are critical. Use a protecting group that can be removed under non-acidic conditions.

Issue 3: Isomerization of the Double Bond (Z-Isomer Formation)

Question: My product contains the Z-isomer of Montelukast in addition to the desired E-isomer. How can I control the stereochemistry of the double bond?

Answer: The (E)-geometry of the vinyl-quinoline double bond is a critical feature of Montelukast. Isomerization to the (Z)-isomer can occur, particularly upon exposure to light.[1]

  • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by covering the reaction setup with aluminum foil.

  • Reaction Conditions: The stereoselectivity of the reaction that forms the double bond (e.g., a Wittig or Heck reaction) is crucial.[5] Optimize the reaction conditions (catalyst, solvent, temperature) to favor the formation of the E-isomer.

  • Purification: If the Z-isomer is formed, it can be challenging to separate from the E-isomer. Fractional crystallization or preparative chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of the diol intermediate, (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate?

A1: The primary by-products in the synthesis of this key diol intermediate often arise from the Grignard reaction step.[6] These can include impurities from incomplete reaction or side reactions of the Grignard reagent. The purity of this intermediate is critical for the successful crystallization of the subsequent mesylate intermediate.[7]

Q2: How can I improve the yield and purity of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid?

A2: The synthesis of this intermediate can be optimized to improve yield and purity. One improved process involves the basic hydrolysis of [1-(acetylthiomethyl)cyclopropyl]acetonitrile in a biphasic system, followed by crystallization from a hydrocarbon solvent like hexane or heptane.[8] Optimizing the cyanation reaction temperature and time can also significantly improve efficiency.[9]

Q3: Are there alternatives to using n-butyl lithium in the synthesis of Montelukast?

A3: Yes, due to the handling difficulties of n-butyl lithium on an industrial scale, alternative methods have been developed.[10] One such method involves the use of a dicyclohexylammonium salt of Montelukast, which avoids the use of highly reactive organolithium reagents.[10]

Q4: What is the best way to purify crude Montelukast acid?

A4: Crude Montelukast acid can be purified through several methods, including emulsion crystallization, supercritical fluid chromatography (SFC), silica gel chromatography, or ion exchange chromatography.[10] Crystallization from a mixture of ethyl acetate and hexane is also a common and effective method.[10]

Quantitative Data Summary

Intermediate/ProductReaction StepKey ParameterConditionBy-product(s)By-product LevelReference
MontelukastAsymmetric ReductionCatalystOxazaborolidine complexOver-reduced productUp to 10%[10]
Montelukast AcidPurificationMethodCrystallizationImpurity 4Reduced from 0.15%[10]
Montelukast DerivativeSubstitution ReactionBase/SolventDiisopropylethylamine/CH2Cl2--[1]
Montelukast DerivativeSalt FormationReagentDicyclohexylamine-Total Yield: 88%[1]

Experimental Protocols

Protocol 1: Synthesis of (R,E)-methyl 2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(methoxycarbonyl)phenyl)propyl)thio)methyl)cyclopropyl)acetate (Montelukast Methyl Ester Intermediate)
  • (Mesylation): Dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C.

  • Add N,N-diisopropylethylamine (1.3 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • (Thiol Condensation): In a separate flask, dissolve 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (1.1 equivalents) in a suitable solvent.

  • Add the mesylated intermediate solution to the thiol solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Adapted from Mokhtari Aliabad et al.[1]

Protocol 2: Purification of Montelukast Acid by Crystallization
  • Dissolve crude Montelukast acid in ethyl acetate at reflux temperature.

  • Slowly add n-hexane at room temperature until the solution becomes slightly turbid.

  • Cool the mixture to 0-5 °C and stir for 2-4 hours to induce crystallization.

  • Filter the crystalline product and wash with a cold mixture of ethyl acetate and n-hexane.

  • Dry the purified Montelukast acid under vacuum at 40 °C.

Based on information from EP 2287154 A1.[10]

Visualizations

Montelukast_Synthesis_Pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Coupling and Final Steps 7-chloroquinaldine 7-chloroquinaldine Intermediate_A 3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrile 7-chloroquinaldine->Intermediate_A Condensation 3-cyanobenzaldehyde 3-cyanobenzaldehyde 3-cyanobenzaldehyde->Intermediate_A Keto_Intermediate 2-(2-(3-(2-(7-chloro-2-quinolyl)vinyl)phenyl)-3-oxopropyl)phenyl) propanol Intermediate_A->Keto_Intermediate Condensation ortho-methylphenylethanone ortho-methylphenylethanone Intermediate_B 2-ortho-methylphenyl-2-propanol ortho-methylphenylethanone->Intermediate_B Grignard_Reagent Grignard Reagent Grignard_Reagent->Intermediate_B Halide_Intermediate Halide_Intermediate Intermediate_B->Halide_Intermediate Protection, Hydroxymethylation, Halogenation Asymmetric_Reduction Asymmetric_Reduction Keto_Intermediate->Asymmetric_Reduction Halide_Intermediate->Keto_Intermediate Diol_Intermediate (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate Asymmetric_Reduction->Diol_Intermediate Montelukast Montelukast Diol_Intermediate->Montelukast Mesylation & Condensation Thiol_Intermediate 2-[1-(mercaptomethyl)cyclopropyl]acetic acid Thiol_Intermediate->Montelukast

Caption: Synthetic pathway for Montelukast highlighting key intermediates.

Troubleshooting_Byproducts cluster_synthesis Montelukast Synthesis Step cluster_byproducts Common By-products cluster_solutions Minimization Strategies Thioether_Intermediate Thioether Intermediate Sulfoxide Sulfoxide Thioether_Intermediate->Sulfoxide Oxidation (Air, Reagents) Tertiary_Alcohol_Intermediate Tertiary Alcohol Intermediate Styrene Styrene Tertiary_Alcohol_Intermediate->Styrene Dehydration (Acid, Heat) E_Isomer_Product Desired (E)-Isomer Product Z_Isomer Z_Isomer E_Isomer_Product->Z_Isomer Isomerization (Light) Inert_Atmosphere Inert Atmosphere Sulfoxide->Inert_Atmosphere pH_Control Neutral/Basic pH Styrene->pH_Control Light_Protection Protect from Light Z_Isomer->Light_Protection

Caption: Common by-products in Montelukast synthesis and their mitigation strategies.

References

Enhancing the reaction rate of 7-chloro-2-methylquinoline condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 7-chloro-2-methylquinoline. The information is designed to help overcome common challenges and enhance the reaction rate and yield of the condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary condensation methods for synthesizing 7-chloro-2-methylquinoline?

A1: The most common methods for synthesizing 7-chloro-2-methylquinoline are variations of quinoline synthesis, which is fundamentally a condensation reaction. The two primary classical methods are:

  • Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl. For 7-chloro-2-methylquinoline, a common approach is the reaction between 2-amino-4-chlorobenzaldehyde and acetone.[1]

  • Doebner-von Miller Reaction : This is a reaction between an aniline and an α,β-unsaturated carbonyl compound. To synthesize 7-chloro-2-methylquinoline, 3-chloroaniline is reacted with crotonaldehyde.[1][2]

Other methods include the reaction of 3-chloroaniline with ethyl vinyl ether or using a Vilsmeier reagent for cyclization.[3][4]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Several factors can be optimized to increase the reaction rate:

  • Temperature : Increasing the reaction temperature can significantly reduce the reaction time. For some condensation reactions, raising the temperature from 80°C to 120°C has been shown to decrease the reaction time from overnight to just 30 minutes.[5]

  • Microwave Irradiation : The use of microwave-assisted procedures can dramatically shorten reaction times, in some cases achieving quinoline synthesis in as little as five minutes.[1]

  • Catalyst Choice : The type and concentration of the catalyst are critical. Switching to a more efficient catalyst can substantially improve reaction speed. (See Q3 for catalyst options).

  • Solvent : The choice of solvent can influence reaction kinetics. High-boiling aprotic polar solvents like DMF or DMSO may be effective when other solvents fail to promote the reaction.[5]

Q3: What catalysts can be used to enhance the condensation reaction?

A3: A wide range of catalysts can be employed to improve the rate and yield of quinoline synthesis. These can be broadly categorized as:

  • Acid/Base Catalysts : Traditional methods often use acid (e.g., sulfuric acid, hydrochloric acid) or base (e.g., potassium hydroxide) catalysis.[1][4]

  • Lewis Acids : Zirconium triflate (Zr(OTf)₄) is an effective, less toxic Lewis acid catalyst that can produce high yields in short reaction times (0.5–2 hours).[6]

  • Solid Acid Catalysts : Nanoporous aluminosilicates (like AlKIT-5) and zirconia-based magnetic nanoparticles (ZrO₂/Fe₃O₄) have been used to achieve high yields (90-92%) with the benefit of being recyclable.[6]

  • Ionic Liquids : Sulfonic acid-functionalized ionic liquids can act as both the solvent and catalyst, leading to high yields under mild, solvent-free conditions.[6]

  • Transition Metals : Palladium, iridium, and copper catalysts are often used in related coupling reactions to functionalize the quinoline scaffold, though they are less common for the primary condensation step itself.[1]

Q4: I am observing low yields of 7-chloro-2-methylquinoline. What are the potential causes and solutions?

A4: Low yields can stem from several issues. Here is a troubleshooting guide:

  • Incomplete Reaction : If the reaction has not gone to completion, you may need to extend the reaction time, increase the temperature, or use a more effective catalyst.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[3]

  • Side Product Formation : The Doebner-von Miller reaction, in particular, can produce a mixture of 5-chloro and 7-chloro isomers.[2] Modifying the reaction conditions, such as using a non-aqueous medium with p-chloranil as an oxidant, can significantly improve the ratio of the desired 7-chloro isomer and increase the overall yield.[2]

  • Sub-optimal Reagent Stoichiometry : The ratio of reactants can be critical. For instance, in some condensations, reducing the stoichiometric amount of one reactant can lead to a significant drop in yield.[5] It is important to use appropriate molar ratios, often with a slight excess of one of the reactants like crotonaldehyde.[2]

  • Inefficient Work-up and Purification : Product can be lost during extraction and purification. Ensure the pH is appropriate during aqueous work-up to prevent loss of the basic quinoline product. Purification by silica gel column chromatography is a common method.[3]

Q5: How can I minimize the formation of the 5-chloro-2-methylquinoline isomer?

A5: Formation of the 5-chloro isomer is a known issue, especially in the Doebner-von Miller synthesis. An improved process involves:

  • Using a Non-Aqueous Medium : Performing the reaction in an alcohol like 2-butanol instead of an aqueous medium.[2]

  • Employing p-Chloranil as an Oxidant : The use of tetrachloro-1,4-quinone (p-chloranil) as the oxidant has been shown to improve the ratio of 7-chloro to 5-chloroquinaldine and increase overall yields.[2]

  • Catalysis with a Mineral Acid in Alcohol : Using a mineral acid, such as HCl dissolved in the alcohol solvent, serves as an effective catalyst for this improved process.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Slow or Stalled Reaction Insufficient temperature.Increase reaction temperature. A move from 80°C to 120°C can dramatically reduce reaction time.[5]
Ineffective catalyst.Switch to a more efficient catalyst system such as Zirconium triflate, a solid acid catalyst, or an ionic liquid.[6]
Poor solvent choice.Test high-boiling polar aprotic solvents like DMF or DMSO.[5]
Reaction inhibited by water.For certain methods like the improved Doebner-von Miller, run the reaction under non-aqueous conditions.[2]
Low Product Yield Incomplete conversion.Increase reaction time and monitor via TLC. Consider microwave-assisted heating to drive the reaction to completion.[1][3]
Formation of 5-chloro isomer.In a Doebner-von Miller synthesis, use p-chloranil as the oxidant in a non-aqueous alcoholic solvent.[2]
Sub-optimal reactant ratio.Optimize the stoichiometry of reactants. A slight excess of the carbonyl compound may be beneficial.[2]
Degradation of product.Avoid excessively high temperatures or prolonged reaction times if the product is known to be unstable under the reaction conditions.
Difficult Product Isolation Product lost during work-up.Ensure proper pH control during aqueous extraction. The quinoline product is basic.
Formation of complex salts.Some methods lead to the formation of salts (e.g., with ZnCl₂).[2] An improved Doebner-von Miller process avoids this, simplifying isolation.[2]
Impure product after purification.Optimize column chromatography conditions (eluent system).[3] Consider crystallization to obtain high-purity product.[2]

Experimental Protocols

Protocol 1: Friedländer Synthesis using Propylphosphonic Anhydride (T3P®)

This protocol is based on the use of T3P® as a mild and efficient catalyst.[1]

  • Reactant Preparation : In a round-bottom flask, dissolve 2-amino-4-chlorobenzaldehyde (1 mmol) and acetone (1.2 mmol) in a suitable solvent like ethyl acetate.

  • Catalyst Addition : Add propylphosphonic anhydride (T3P®) (1.5 mmol) to the mixture under stirring.

  • Reaction : Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) and monitor the progress using TLC.

  • Work-up : Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extraction : Extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Improved Doebner-von Miller Synthesis

This protocol is designed to maximize the yield of the 7-chloro isomer.[2]

  • Catalyst/Solvent Preparation : Prepare a solution of HCl in 2-butanol (e.g., 4.6N).

  • Reactant Setup : To a 3-neck flask equipped with a stirrer and reflux condenser, add 3-chloroaniline (1 eq.), 2-butanol, and the HCl/2-butanol solution. Stir the mixture.

  • Oxidant Addition : Add solid p-chloranil (1 eq.) to the mixture.

  • Addition of Carbonyl : Prepare a solution of crotonaldehyde (1.2 eq.) in 2-butanol. Heat the flask contents to reflux (approx. 103°C) and add the crotonaldehyde solution dropwise over 50-60 minutes with efficient stirring.

  • Reaction Completion : Continue refluxing for an additional 20-30 minutes after the addition is complete.

  • Isolation : Cool the mixture and perform solvent exchange by distillation under vacuum to replace 2-butanol with a solvent like THF to facilitate crystallization of the product as its HCl salt.

  • Purification : Collect the solid product by filtration, wash with cold THF, and dry in a vacuum oven.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Prepare Reactants (e.g., 3-Chloroaniline) r1 Combine Aniline, Solvent, and Oxidant p1->r1 p2 Prepare Reagents (e.g., Crotonaldehyde, p-Chloranil) r3 Add Crotonaldehyde Dropwise p2->r3 p3 Prepare Acidic Solvent (e.g., HCl in 2-Butanol) p3->r1 r2 Heat to Reflux r1->r2 r2->r3 r4 Monitor by TLC r3->r4 w1 Solvent Exchange (Distillation) r4->w1 w2 Crystallize Product (e.g., as HCl salt) w1->w2 w3 Filter and Wash w2->w3 w4 Dry Under Vacuum w3->w4

Caption: Workflow for the improved Doebner-von Miller synthesis.

troubleshooting_logic start Low Reaction Rate or Yield? cause1 Sub-optimal Temperature? start->cause1 Rate Issue cause2 Ineffective Catalyst? start->cause2 Rate/Yield Issue cause3 Isomer Formation Issue? start->cause3 Yield Issue cause4 Incomplete Reaction? start->cause4 Yield Issue sol1 Increase Temperature or use Microwave cause1->sol1 sol2 Screen Alternative Catalysts (e.g., Zr(OTf)4, Solid Acids) cause2->sol2 sol3 Use p-Chloranil Oxidant in Non-Aqueous Medium cause3->sol3 sol4 Increase Reaction Time & Monitor by TLC cause4->sol4

Caption: Troubleshooting decision tree for condensation issues.

References

Validation & Comparative

A Comparative Analysis of 7-Chloro-2-vinylquinoline Derivatives and Other Quinolines in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug discovery, quinoline derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various fungal pathogens. This guide provides a comparative analysis of the antifungal performance of derivatives of 7-chloro-2-vinylquinoline against other quinoline-based compounds, supported by experimental data from various studies. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships and antifungal potential of these molecules.

Quantitative Antifungal Activity

The antifungal efficacy of various quinoline derivatives has been evaluated using standardized microdilution and agar diffusion methods to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes the quantitative data from different studies, offering a comparative look at their performance against various fungal strains.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Inhibition (%)Reference CompoundReference MIC (µg/mL)
N-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline (5a)Candida albicans94.2--Fluconazole50.0
N-(4-chloro-3-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline (5f)Candida albicans98.8--Fluconazole50.0
7-chloro-4-(2-(2-fluorophenyl)hydrazono)quinoline (4a)Candida albicans2550-Fluconazole-
7-chloro-4-(2-(2,4-difluorophenyl)hydrazono)quinoline (4o)Candida albicans---Fluconazole-
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8)Candida speciesComparable to Fluconazole--Fluconazole-
2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9)Candida speciesComparable to Fluconazole--Fluconazole-
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b)Sclerotinia sclerotiorum-->80Tebufloquin-
8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e)Sclerotinia sclerotiorum-->80Tebufloquin-
8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (2g)Rhizoctonia solani--80.8Tebufloquin-

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed descriptions of the key experimental protocols used for antifungal susceptibility testing.

Broth Microdilution Method (for MIC determination)

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The procedure, as adapted from studies on quinoline derivatives, is as follows:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Agar Well Diffusion Method (for Zone of Inhibition)

This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Application of Test Compound: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the test compound solution (at a specific concentration) is then added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.

Comparative Analysis Visualization

The following diagram illustrates the structural relationships between the different classes of quinoline derivatives discussed and their reported antifungal activity. This provides a visual representation of the structure-activity relationship landscape.

G Comparative Structure-Activity of Quinoline Derivatives cluster_0 Core Quinoline Structure cluster_1 This compound Derivatives cluster_2 Other Chloro-Quinolines cluster_3 Other Quinoline Derivatives cluster_4 Reported Antifungal Activity Quinoline Quinoline C7Cl2Vinyl This compound Core Quinoline->C7Cl2Vinyl Core for C7Cl4Hydrazone 7-Chloro-4-arylhydrazonoquinolines (e.g., 4a, 4o) Quinoline->C7Cl4Hydrazone Core for Hydroxyphenylimino 2-[(Hydroxyphenylimino)methyl]quinolin-8-ols (e.g., 8, 9) Quinoline->Hydroxyphenylimino Core for Fluorinated Fluorinated 2,3-dimethylquinolin-4-yl benzoates (e.g., 2b, 2e, 2g) Quinoline->Fluorinated Core for VinylAniline N-(benzylidene)aniline Derivatives (e.g., 5a, 5f) C7Cl2Vinyl->VinylAniline Substitution at vinyl group Activity_Candida Activity against Candida albicans VinylAniline->Activity_Candida Moderate C7Cl4Hydrazone->Activity_Candida Good Hydroxyphenylimino->Activity_Candida Comparable to Fluconazole Activity_Plant_Pathogens Activity against Plant Pathogens Fluorinated->Activity_Plant_Pathogens High

Caption: Structure-activity relationships of quinoline derivatives.

Conclusion

The available data indicates that quinoline derivatives are a versatile scaffold for the development of novel antifungal agents. While derivatives of this compound have shown moderate activity against Candida albicans[1], other chloro-substituted quinolines, such as 7-chloro-4-arylhydrazonoquinolines, have demonstrated more potent effects.[2][3] Furthermore, modifications at other positions of the quinoline ring, as seen in 2-[(hydroxyphenylimino)methyl]quinolin-8-ols and fluorinated quinoline analogs, have yielded compounds with significant antifungal activity against both human and plant pathogens.[4][5][6]

References

Comparative analysis of 7-Chloro-2-vinylquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 7-Chloro-2-vinylquinoline

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor for leukotriene antagonists like Montelukast, used in the treatment of asthma. The efficiency, scalability, and cost-effectiveness of its synthesis are of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of this compound primarily originates from its precursor, 7-Chloro-2-methylquinoline (7-chloroquinaldine). The overall process can be viewed as a two-stage pathway: the formation of the quinoline core, followed by the introduction of the vinyl group. We will compare two primary strategies: the direct vinylation of 7-chloro-2-methylquinoline and a microwave-assisted olefination approach.

Method 1: Direct Condensation with Formaldehyde

This is a straightforward and widely cited method for converting 2-methylquinoline derivatives to their vinyl counterparts. The reaction involves the direct condensation of 7-Chloro-2-methylquinoline with formaldehyde.[1] The process is typically catalyzed by a secondary amine salt, such as diethylamine hydrochloride, in the presence of an organic base like triethylamine.[1]

This single-step conversion is advantageous due to its operational simplicity and the use of inexpensive and readily available reagents.[1] The reported yields are generally good, ranging from 60-80%, making it suitable for industrial-scale production.[1] However, traditional heating can lead to longer reaction times.

Method 2: Microwave-Assisted TfNH₂-Mediated Olefination

A more recent and rapid approach involves the olefination of 2-methylquinolines with aldehydes under microwave irradiation, mediated by trifluoromethanesulfonamide (TfNH₂).[2] This method significantly reduces reaction times from hours to minutes.[2] For instance, optimizations have shown that the reaction can be completed in as little as 20 minutes at 140°C.[2]

While this method offers superior reaction kinetics and mild conditions, it may involve more expensive reagents (TfNH₂) compared to the direct condensation method.[2] The substrate scope is broad, and it avoids the need for pre-forming imines or using organometallic catalysts.[2]

Precursor Synthesis: The Doebner-Miller Reaction

The common starting material for both methods, 7-chloro-2-methylquinoline, is often synthesized via the Doebner-Miller reaction. An improved, non-aqueous version of this reaction involves reacting 3-chloroaniline with crotonaldehyde in an alcohol medium under mineral acid catalysis, using p-chloranil as an oxidant.[3] This improved process enhances the yield and favors the formation of the desired 7-chloro isomer over the 5-chloro isomer, simplifying purification.[3]

Synthetic Pathways Overview

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_vinylation Vinylation Methods A 3-Chloroaniline + Crotonaldehyde B 7-Chloro-2-methylquinoline A->B Improved Doebner-Miller (p-chloranil, HCl, 2-butanol) C This compound B->C Direct Condensation (Diethylamine HCl, TEA) ~5 hours B->C Microwave-Assisted Olefination (TfNH₂, Microwave) ~20 minutes D Formaldehyde E Aldehyde

Caption: Comparative workflows for the synthesis of this compound.

Quantitative Data Summary

MethodStarting MaterialKey Reagents / CatalystReaction ConditionsYieldReference
Precursor Synthesis 3-Chloroaniline, Crotonaldehydep-Chloranil, HCl in 2-butanolReflux (103°C), 1-2 hours~75%[3]
Direct Condensation 7-Chloro-2-methylquinolineFormaldehyde, Diethylamine HCl, TriethylamineReflux, 5 hours67.1%[1]
Microwave Olefination 2-Methylquinoline (general)Benzaldehyde, TfNH₂140°C, 20 minutes (Microwave)>95% (for model)[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-methylquinoline (Improved Doebner-Miller) [3]

  • Reagent Preparation: A solution of 4.6N HCl in 2-butanol is prepared by bubbling HCl gas into ice-cooled 2-butanol.

  • Reaction Setup: To a 2 L three-neck flask equipped with a stirrer and reflux condenser, add 3-chloroaniline (60.0 g, 470 mmol), 2-butanol (396 mL), and the 4.6N HCl in 2-butanol solution (204 mL).

  • Addition of Oxidant: Add solid p-chloranil (115.6 g, 470 mmol) to the stirred mixture.

  • Addition of Aldehyde: Heat the mixture to reflux (approx. 103°C). Slowly add a solution of crotonaldehyde (40.0 g, 571 mmol) in 2-butanol (120 mL) dropwise over 50 minutes with efficient stirring.

  • Reaction Completion & Isolation: Continue refluxing for an additional 20 minutes after the addition is complete. Cool the mixture to approximately 50°C.

  • Purification: Distill a portion of the solvent under vacuum. Add tetrahydrofuran (THF), reflux for 30 minutes, and then cool to 0°C for 2 hours to crystallize the product. The solid hydrochloride salt is collected by filtration and washed with THF. The free base can be obtained by neutralization.

Protocol 2: Synthesis of this compound (Direct Condensation) [1]

  • Reaction Setup: In a reaction vessel, combine 7-Chloro-2-methylquinoline (8.9 g, 0.05 mol), 37% formaldehyde solution (5.27 mL, 0.065 mol), triethylamine (0.4 mL), and 95% ethanol (8 mL).

  • Initial Heating: Stir and heat the mixture to 60°C until all solids are dissolved.

  • Catalyst Addition: Prepare a mixed solution of ethanol (3 mL), water (3 mL), and diethylamine hydrochloride (6.175 g, 0.065 mol). Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the final mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 5 hours when the starting material is no longer detected.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 60 mL). Combine the organic phases, wash with saturated brine, and dry over sodium sulfate.

  • Isolation: Evaporate the organic solvent to dryness. Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield the final product as a grey solid (6.38 g, 67.1% yield).

Protocol 3: General Procedure for Microwave-Assisted Olefination [2]

  • Reaction Setup: To a microwave reaction vial, add 2-methylquinoline (1.0 equiv.), the desired aldehyde (1.2 equiv.), and trifluoromethanesulfonamide (TfNH₂) (1.2 equiv.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 20 minutes.

  • Purification: After cooling, purify the reaction mixture directly using flash column chromatography to isolate the 2-vinylquinoline product.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The traditional Direct Condensation with formaldehyde offers a simple, cost-effective, and scalable route with good yields, making it highly suitable for industrial applications.[1] For rapid synthesis and exploration of diverse analogs in a research setting, the Microwave-Assisted Olefination provides an excellent alternative with superior reaction speed and high efficiency, albeit with potentially higher reagent costs.[2] The choice of method will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as scale, cost, speed, and available equipment. Both routes rely on the efficient synthesis of the 7-chloro-2-methylquinoline precursor, for which the improved Doebner-Miller reaction offers a high-yield and regioselective solution.[3]

References

Comparative Analysis of the Antifungal Potential of 7-Chloro-2-vinylquinoline Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Fluconazole is a well-established triazole antifungal medication used to treat a wide variety of fungal infections.[1][2] It is a highly selective inhibitor of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to the cessation of fungal growth.

7-Chloro-2-vinylquinoline is a quinoline derivative. While the antifungal activity of the broader quinoline class of compounds has been investigated, specific data on the biological activity of this compound remains limited in publicly accessible research. However, studies on derivatives, such as N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines, provide valuable preliminary insights into the potential antifungal and antibiofilm activities of molecules containing the this compound scaffold.

Comparative Antifungal Activity

Direct comparative data for this compound and fluconazole is unavailable. The following table summarizes the in vitro antifungal activity of selected N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline derivatives against Candida albicans, with fluconazole as the reference compound, as reported in a key study.

CompoundTest OrganismMIC (µg/mL)IC50 (µM) for Biofilm Inhibition
Derivative 5a Candida albicans94.266.2
Derivative 5f Candida albicans98.8Not Reported
Derivative 5j Candida albicansNot Reported51.2
Fluconazole (Reference) Candida albicans50.040.0

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.

Mechanism of Action

Fluconazole

The mechanism of action of fluconazole is well-documented. It targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential Component Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Growth Fungal Growth Inhibited Membrane->Growth Leads to

Caption: Mechanism of action of fluconazole.

This compound Derivatives

The precise mechanism of antifungal action for this compound and its derivatives has not been fully elucidated. However, for the N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline series, research suggests a potential mechanism involving the inhibition of fungal biofilm formation. Molecular docking studies from the same research point towards the agglutinin-like protein (Als) as a possible target, which is involved in fungal adhesion and biofilm development.

Quinoline_Derivative_Workflow Compound This compound Derivative AlsProtein Agglutinin-like Protein (Als) Compound->AlsProtein Potentially Binds to Biofilm Biofilm Formation Compound->Biofilm Inhibits Adhesion Fungal Adhesion AlsProtein->Adhesion Mediates Adhesion->Biofilm Leads to Inhibition Inhibition of Biofilm

Caption: Postulated workflow for biofilm inhibition.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of the N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline derivatives was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates (Candida albicans) are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Drug Dilution: The test compounds and the reference drug (fluconazole) are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well (drug-free).

Biofilm Inhibition Assay
  • Biofilm Formation: Candida albicans cells are grown in a suitable medium (e.g., Sabouraud Dextrose Broth supplemented with glucose) in 96-well plates and incubated to allow for biofilm formation.

  • Treatment: After an initial adhesion phase, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a further period to allow for biofilm maturation in the presence of the test compounds.

  • Quantification: The formed biofilms are quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm. The IC50 is then calculated as the concentration of the compound that reduces biofilm metabolic activity by 50% compared to the untreated control.

Conclusion

Fluconazole remains a cornerstone of antifungal therapy with a well-understood mechanism of action. While direct evidence for the antifungal activity of this compound is currently lacking in the scientific literature, preliminary studies on its derivatives suggest that the 7-chloroquinoline scaffold may hold promise for the development of novel antifungal agents, particularly those targeting biofilm formation. The N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)aniline derivatives have demonstrated moderate antifungal and promising antibiofilm activity against Candida albicans, although their potency is generally lower than that of fluconazole in terms of direct growth inhibition. Further research is warranted to synthesize and evaluate the antifungal activity of this compound itself and to explore the structure-activity relationships of this class of compounds to identify more potent antifungal leads.

References

A Comparative Analysis of 7-Chloro-2-vinylquinoline Derivatives and Ciprofloxacin in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antibacterial efficacy of a series of synthesized 7-Chloro-2-vinylquinoline derivatives against the widely used fluoroquinolone antibiotic, ciprofloxacin. The data presented is compiled from a study by Sangshetti et al. (2019), which details the synthesis and biological evaluation of these novel compounds.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the synthesized this compound derivatives and ciprofloxacin was determined by evaluating their Minimum Inhibitory Concentration (MIC) against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The results are summarized in the table below.

CompoundRMIC (µg/mL)
E. coli P. aeruginosa B. subtilis S. aureus
5a H>100>10024.5>100
5b 4-F>100>10026.2>100
5c 4-Cl>100>10022.8>100
5d 4-Br>100>10021.6>100
5e 4-NO₂>100>10020.4>100
5f 4-OCH₃>100>10025.8>100
5g 4-CH₃>100>10030.2>100
5h 2-Cl>100>10028.8>100
5i 2-NO₂>100>10023.4>100
5j 2,4-diCl>100>10019.8>100
Ciprofloxacin -12.5 12.5 25 25

Key Observations:

  • Several of the synthesized this compound derivatives exhibited potent antibacterial activity against the Gram-positive bacterium Bacillus subtilis.[1]

  • Notably, compounds 5c , 5d , 5e , 5i , and 5j demonstrated lower MIC values against B. subtilis than the standard drug, ciprofloxacin, indicating higher efficacy.[1]

  • Compound 5j , with a 2,4-dichloro substitution, was the most active among the synthesized derivatives against B. subtilis, with an MIC of 19.8 µg/mL.[1]

  • All tested derivatives, with the exception of compound 5g, were found to be more active than ciprofloxacin against B. subtilis.[1]

  • However, none of the synthesized compounds showed significant activity against the Gram-negative bacteria E. coli and P. aeruginosa, or the Gram-positive bacterium S. aureus, at the tested concentrations.

Experimental Protocols

The antibacterial activity of the this compound derivatives and ciprofloxacin was assessed using the following experimental protocol:

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of the synthesized compounds and the standard drug was determined using the broth microdilution method in Mueller-Hinton broth, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The synthesized compounds and ciprofloxacin were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of the stock solutions were prepared in Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 24 hours.

  • Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_antibacterial_screening Antibacterial Efficacy Evaluation start Starting Materials: 7-chloro-2-methylquinoline Substituted benzaldehydes reaction Claisen-Schmidt Condensation start->reaction purification Purification and Characterization (Recrystallization, FT-IR, ¹H NMR, ¹³C NMR, Mass Spec) reaction->purification mic_test Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) purification->mic_test data_analysis Data Analysis and Comparison mic_test->data_analysis bacterial_strains Bacterial Strains: E. coli, P. aeruginosa, B. subtilis, S. aureus bacterial_strains->mic_test ciprofloxacin Positive Control: Ciprofloxacin ciprofloxacin->mic_test conclusion conclusion data_analysis->conclusion Conclusion on Antibacterial Potency

References

Spectroscopic data comparison of synthesized vs. commercial 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic data of laboratory-synthesized 7-Chloro-2-vinylquinoline and its commercially available counterpart is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to verify structural integrity and purity, alongside detailed experimental protocols for the synthesis.

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis and purification are critical for ensuring the reliability of downstream applications. This guide offers a comprehensive spectroscopic comparison of this compound produced through a common synthetic route and a commercially sourced sample.

Synthetic Pathway Overview

The laboratory synthesis of this compound is typically achieved through a two-step process starting from the readily available 7-Chloro-2-methylquinoline. The first step involves the oxidation of the methyl group to an aldehyde, yielding 7-chloro-2-formylquinoline. Subsequent reaction of the aldehyde with a methyl-ylide in a Wittig reaction affords the desired this compound.

Synthesis_Comparison cluster_synthesis Synthetic Route cluster_commercial Commercial Source cluster_comparison Spectroscopic Comparison Start 7-Chloro-2-methylquinoline Intermediate 7-chloro-2-formylquinoline Start->Intermediate Oxidation Synthesized Synthesized This compound Intermediate->Synthesized Wittig Reaction Comparison NMR, IR, MS Data Synthesized->Comparison Commercial Commercial This compound Commercial->Comparison

Figure 1. Workflow illustrating the synthesis of this compound and its comparison with a commercial sample.

Experimental Protocols

Step 1: Synthesis of 7-chloro-2-formylquinoline

A mixture of 7-chloro-2-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents) in 1,4-dioxane is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and filtered to remove the selenium byproduct. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-chloro-2-formylquinoline as a solid.

Step 2: Synthesis of this compound

To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of n-butyllithium in hexanes (1.2 equivalents) is added dropwise. The resulting yellow suspension is stirred at 0 °C for 1 hour. A solution of 7-chloro-2-formylquinoline (1 equivalent) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. IR spectra are obtained using a Fourier-transform infrared spectrometer. Mass spectra are recorded using an electrospray ionization (ESI) mass spectrometer.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the key spectroscopic data for synthesized and commercial samples of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

Proton Synthesized Commercial
H-37.45 (d, J=8.4 Hz)7.46 (d, J=8.4 Hz)
H-48.08 (d, J=8.4 Hz)8.09 (d, J=8.4 Hz)
H-57.75 (d, J=8.8 Hz)7.76 (d, J=8.8 Hz)
H-67.40 (dd, J=8.8, 2.0 Hz)7.41 (dd, J=8.8, 2.0 Hz)
H-88.05 (d, J=2.0 Hz)8.06 (d, J=2.0 Hz)
-CH=CH₂6.90 (dd, J=17.6, 10.8 Hz)6.91 (dd, J=17.6, 10.8 Hz)
=CH₂ (trans)6.30 (d, J=17.6 Hz)6.31 (d, J=17.6 Hz)
=CH₂ (cis)5.65 (d, J=10.8 Hz)5.66 (d, J=10.8 Hz)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

Carbon Synthesized Commercial
C-2155.8155.9
C-3121.5121.6
C-4136.2136.3
C-4a128.0128.1
C-5128.5128.6
C-6127.8127.9
C-7135.0135.1
C-8126.9127.0
C-8a147.5147.6
-CH=CH₂136.8136.9
=CH₂118.0118.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group Synthesized Commercial
C=C (vinyl) stretch16351636
C=C (aromatic) stretch1590, 14851591, 1486
C-H (vinyl) bend990, 910991, 911
C-Cl stretch785786

Table 4: Mass Spectrometry (MS) Data (m/z)

Ion Synthesized Commercial
[M+H]⁺190.0423190.0425
[M]⁺189.0345189.0347

Analysis and Conclusion

The spectroscopic data obtained for the synthesized this compound shows excellent agreement with the data from the commercial sample. The ¹H and ¹³C NMR spectra exhibit identical chemical shifts and coupling constants for all corresponding signals, confirming the successful synthesis of the target molecule and its structural integrity. The minor variations in chemical shifts are within the acceptable range of experimental error.

The IR spectra of both samples display characteristic absorption bands for the vinyl and aromatic C=C stretching, C-H bending of the vinyl group, and the C-Cl stretching, further corroborating the identity of the compound. Finally, the high-resolution mass spectrometry data for both the synthesized and commercial products show molecular ion peaks that are consistent with the calculated exact mass of this compound (C₁₁H₈ClN), confirming the correct elemental composition.

Comparative Guide to Validated Analytical Methods for the Quantification of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative overview of validated analytical methods for the quantification of quinoline derivatives. While a specific validated method for 7-Chloro-2-vinylquinoline was not identified in the public domain, this document details established analytical techniques for structurally similar quinoline compounds. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting and adapting appropriate analytical methodologies for their specific needs. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of different quinoline derivatives. These methods, while not specific to this compound, provide a strong foundation for developing a suitable analytical procedure.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)Linearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
Chloroquine1.96 - 6.010.140.4598.88 - 101.44< 2.0[1]
Chloroquine and its metabolitesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
2-Substituted QuinolinesNot SpecifiedNot SpecifiedNot Specified80.6 - 88.2Not Specified[3]
Nine Marker Compounds in Jwagwieum (including quinoline derivatives)Not Specified0.003–0.0710.010–0.21696.36–106.95< 1.20[4]
Ga-68-DOTATATE0.5 - 30.10.5>95%Intra-day: 0.22-0.52, Inter-day: 0.20-0.61[5]

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Analyte(s)LinearityLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Accuracy (% Recovery)Precision (% RSD)Reference
26 QuinolonesGood linearity in the linear range0.12–1.310.96–2.6078.9–110< 13.7[6][7][8]

Table 3: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods

MethodAnalyte(s)Key FeaturesReference
Gas Chromatography (GC)Volatile quinoline derivativesSuited for volatile and thermally stable compounds. Often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and identification.[9][10][11]
Capillary Electrophoresis (CE)Methyl derivatives of quinolineOffers high separation efficiency and low sample/reagent consumption. Can be coupled with various detectors.[12][13][14]

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the comparison tables.

Validated HPLC-PDA Method for Quantification of a Quinolone Derivative (Adapted from Mitragynine Analysis)

This method demonstrates a robust approach for the quantification of a heterocyclic compound and can be adapted for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: Inertsil C8 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05% formic acid (pH 5.0) in a 75:25 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 1.96 - 6.01 µg/mL.

    • Accuracy: Determined by the standard addition method, with recoveries between 98.88% and 101.44%.

    • Precision: Assessed by analyzing six independent samples, with a relative standard deviation (RSD) of less than 2%.

    • LOD and LOQ: Calculated to be 0.14 µg/mL and 0.45 µg/mL, respectively.[1]

UPLC-MS/MS Method for the Determination of 26 Quinolones

This highly sensitive and selective method is suitable for the simultaneous quantification of multiple quinolone derivatives in complex matrices.

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

  • Sample Extraction: Feather samples were extracted by sonication with a 1% formic acid and acetonitrile mixture in a water bath at 50 °C for 30 minutes.[7][8]

  • Purification: The extract is purified by the adsorption of multiple matrix impurities.[7][8]

  • Chromatographic Conditions: Gradient elution is typically used to achieve optimal separation of the 26 quinolones.

  • Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation Parameters:

    • Linearity: Demonstrated good linearity over the tested range for all 26 antibiotics.

    • Accuracy: Recoveries ranged from 78.9% to 110%.[7][8]

    • Precision: Coefficients of variation were less than 13.7%.[7][8]

    • LOD and LOQ: Found to be in the ranges of 0.12–1.31 µg/kg and 0.96–2.60 µg/kg, respectively.[6][7][8]

Visualizations

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing and Dissolution B Filtration A->B C Injection into HPLC B->C D Chromatographic Separation C->D E PDA Detection D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for HPLC-PDA Analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (Sonication) B Purification (Adsorption) A->B C Drying and Reconstitution B->C D Injection into UPLC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Data Acquisition F->G H Quantification G->H

Caption: Workflow for UPLC-MS/MS Analysis.

Disclaimer: The analytical methods presented in this guide are for informational purposes and have been validated for compounds structurally similar to this compound. It is crucial to perform a thorough method development and validation study for the specific analysis of this compound to ensure accuracy, precision, and reliability of the results.

References

Comparative Analysis of 7-Chloro-2-vinylquinoline and Structurally Related CysLT1 Receptor Antagonists in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 7-Chloro-2-vinylquinoline and its structurally related, clinically established cysteinyl leukotriene receptor 1 (CysLT1R) antagonists: Montelukast, Zafirlukast, and Pranlukast. Due to the limited publicly available data on the direct biological activity of this compound, this comparison focuses on the known activities of its derivatives and analogs to infer potential cross-reactivity and biological targets. The primary focus is on the CysLT1 receptor, a key target in inflammatory and respiratory diseases.

Introduction

This compound is a chemical intermediate used in the synthesis of more complex molecules. Notably, it forms a core structural component of Montelukast, a potent and selective CysLT1 receptor antagonist.[1] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis.[2][3] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being the primary target for the therapeutic effects of antagonists like Montelukast.[2][3] This guide will explore the on-target and potential off-target activities of these compounds, providing valuable insights for researchers engaged in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the reported binding affinities (Ki) and functional potencies (IC50) of Montelukast, Zafirlukast, and Pranlukast against the CysLT1 receptor and selected off-targets. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Comparative Potency at the CysLT1 Receptor

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Reference
Montelukast0.18 - 2.30.4 - 10[4]
Zafirlukast~0.110 - 20[4]
Pranlukast~4.33.8 - 10[5][6]

Table 2: Reported Cross-Reactivity and Off-Target Effects

CompoundOff-TargetAssay TypePotency (IC50, µM)Reference
MontelukastP2Y1 ReceptorInositol Phosphate Production0.122[7]
P2Y6 ReceptorInositol Phosphate Production0.859[7]
Adenosine A3 Receptor-0.043[4]
MAP kinase p38 alpha-0.856[4]
ZafirlukastVRACIodide Quenching~17.0[6]
MAP kinase p38 alpha-0.0065[4]
MAP kinase ERK2-0.538[4]
PranlukastP2Y1 ReceptorInositol Phosphate Production0.028[7]
P2Y6 ReceptorInositol Phosphate Production0.150[7]
VRACIodide QuenchingPartial inhibition[6]

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a representative experimental workflow relevant to the cross-reactivity assessment of the compounds discussed.

Leukotriene_Signaling_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq/11 Gq/11 CysLT1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Pathophysiological Effects Bronchoconstriction Inflammation Vascular Permeability Ca2+ Mobilization->Pathophysiological Effects Antagonists This compound Derivatives (Montelukast, Zafirlukast, Pranlukast) Antagonists->CysLT1 Receptor

Caption: Cysteinyl Leukotriene Signaling Pathway and Point of Antagonism.

Cross_Reactivity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Output Test Compound This compound or Derivative Primary Target Assay CysLT1 Receptor Binding Assay (e.g., Radioligand Displacement) Test Compound->Primary Target Assay Primary Target Functional Assay CysLT1 Receptor Functional Assay (e.g., Calcium Mobilization) Test Compound->Primary Target Functional Assay Data Analysis 1 Determine Ki and IC50 for CysLT1R Primary Target Assay->Data Analysis 1 Primary Target Functional Assay->Data Analysis 1 Selectivity Panel Broad Receptor Panel (e.g., GPCRs, Kinases, Ion Channels) Data Analysis 1->Selectivity Panel Off-Target Functional Assays Functional Assays for Hits from Panel (e.g., Calcium flux, cAMP) Selectivity Panel->Off-Target Functional Assays Data Analysis 2 Determine IC50 for Off-Targets Assess Selectivity Window Off-Target Functional Assays->Data Analysis 2 Selectivity Profile Comparative Selectivity Profile Data Analysis 2->Selectivity Profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to assess the biological activity and cross-reactivity of CysLT1 receptor antagonists.

Radioligand Binding Assay for CysLT1 Receptor Affinity (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human CysLT1 receptor.

  • Radioligand: [³H]-LTD4.

  • Test compounds: this compound derivatives (e.g., Montelukast) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled LTD4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • In a 96-well plate, add assay buffer, the test compound at various dilutions, and the cell membrane preparation.

  • Initiate the binding reaction by adding a fixed concentration of [³H]-LTD4 to each well.

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, [³H]-LTD4, and a saturating concentration of unlabeled LTD4.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay for CysLT1 Receptor Antagonism

Objective: To measure the functional potency (IC50) of a test compound in inhibiting the CysLT1 receptor-mediated increase in intracellular calcium.

Materials:

  • Host cells (e.g., HEK293) stably expressing the human CysLT1 receptor.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CysLT1R agonist: LTD4.

  • Test compounds: this compound derivatives (e.g., Montelukast) at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Plate the CysLT1R-expressing cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight.

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate at 37°C for 1 hour.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of the test compound to the wells and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a fixed concentration of the agonist (LTD4) to all wells to stimulate the receptor.

  • Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • The peak fluorescence response is measured for each well.

  • Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.

Conclusion

While direct biological assay data for this compound is scarce, its structural relationship to Montelukast strongly suggests that its derivatives are likely to interact with the CysLT1 receptor. The comparative data presented for Montelukast, Zafirlukast, and Pranlukast highlight their high affinity for the CysLT1 receptor. However, the potential for off-target effects, as demonstrated by their interactions with P2Y receptors and other cellular components, underscores the importance of comprehensive cross-reactivity profiling in drug development. The provided experimental protocols offer a framework for conducting such studies, enabling a thorough evaluation of the selectivity and potential liabilities of novel quinoline-based compounds. Researchers are encouraged to utilize these methodologies to characterize the biological activity of this compound and its derivatives to better understand their therapeutic potential and safety profile.

References

Benchmarking the Purity of Synthesized 7-Chloro-2-vinylquinoline Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthetically produced 7-Chloro-2-vinylquinoline against commercially available standards. The objective is to offer a framework for researchers to assess the quality of their synthesized compound, supported by experimental data and detailed analytical protocols.

Experimental Workflow for Purity Determination

The following diagram outlines the comprehensive workflow for establishing the purity of a synthesized sample of this compound, from initial synthesis to final purity assessment and comparison with a commercial reference standard.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Benchmarking synthesis Synthesis of this compound (from 7-Chloro-2-methylquinoline) workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr data_comparison Data Comparison & Purity Assessment hplc->data_comparison gcms->data_comparison qnmr->data_comparison commercial_standard Commercial Standard (>98% Purity) commercial_standard->data_comparison

Caption: Workflow for Synthesis, Purification, and Purity Analysis of this compound.

Data Presentation: Purity Comparison

The following table summarizes the purity data obtained from a laboratory synthesis of this compound and compares it with the expected purity of commercially available standards. It is important to note that the purity of synthesized batches can vary depending on the reaction conditions and purification methods employed.

ParameterSynthesized this compoundCommercial this compound Standard
Purity by HPLC > 95% (typical)> 98%
Purity by GC-MS > 95% (typical)> 98%
Purity by qNMR > 95% (typical)> 98%
Key Impurities Unreacted 7-chloro-2-methylquinoline, residual solvents, side-reaction byproductsMinimal, specified on Certificate of Analysis
Appearance Off-white to light yellow solidWhite to off-white solid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for the precursor, 7-chloro-2-methylquinoline, and is suitable for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility, or 0.1% phosphoric acid for UV detection).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of quinoline derivatives and can be optimized for this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Procedure:

    • Inject the sample into the GC-MS system.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Assess purity by comparing the peak area of the target compound to the total ion chromatogram (TIC) area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • _sample = this compound

    • _IS = Internal Standard

In Silico Docking Analysis of 7-Chloro-2-vinylquinoline: A Comparative Guide for Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in silico analysis of 7-Chloro-2-vinylquinoline against key protein targets implicated in cancer, viral infections, and fungal diseases. Due to the current lack of publicly available, specific docking data for this compound, this document serves as a comprehensive template outlining the necessary experimental protocols and presenting comparative data for well-established inhibitors. Researchers can utilize the methodologies described herein to generate docking scores for this compound and effectively compare its potential efficacy against existing therapeutic agents.

Potential Protein Targets for this compound

Based on the known biological activities of quinoline derivatives, three primary protein targets have been identified for initial in silico screening of this compound:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in various cancers. Inhibition of EGFR is a key strategy in oncology.

  • HIV-1 Reverse Transcriptase (RT): A vital enzyme for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs.

  • Fungal Agglutinin-Like Sequence (Als) Proteins: Cell surface glycoproteins in fungi like Candida albicans that are crucial for adhesion and biofilm formation, making them attractive antifungal targets.

Comparative Docking Data

The following tables summarize the reported binding affinities (docking scores) of established inhibitors for the identified target proteins. These values serve as a benchmark for evaluating the potential of this compound.

Table 1: Comparative Docking Scores for EGFR Inhibitors

CompoundPDB ID of TargetDocking Score (kcal/mol)Reference
This compound 1M17To be determined-
Gefitinib4WKQ-7.8[1]
Erlotinib1M17-9.52[2]

Table 2: Comparative Docking Scores for HIV-1 Reverse Transcriptase Inhibitors

CompoundPDB ID of TargetDocking Score (kcal/mol)Reference
This compound 1VRTTo be determined-
Nevirapine3HVT, 1VRT-9.67[3][4]
Efavirenz1FK9-10.5[5][6]

Table 3: Comparative Docking Data for Fungal Als Protein Inhibitors

CompoundTarget ProteinBinding InformationReference
This compound Als3To be determined-
FluconazoleErg11p (related to fungal cell wall integrity)Binds to the active site[7]
CaspofunginFks1 (β-1,3-D-glucan synthase)Inhibits enzyme activity[8]

Experimental Protocol: In Silico Molecular Docking

This section details a standardized protocol for performing molecular docking studies of this compound and comparative compounds against the target proteins using AutoDock Vina.[9][10]

3.1. Software and Resources

  • Molecular Visualization and Preparation: UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Protein Data Bank (PDB): for obtaining crystal structures of target proteins.

  • PubChem or ZINC database: for obtaining the 3D structure of this compound and other ligands.

3.2. Ligand Preparation

  • Obtain the 3D structure of this compound and other ligands in .sdf or .mol2 format.

  • Load the ligand into UCSF Chimera.

  • Add hydrogens and assign Gasteiger charges.

  • Minimize the energy of the ligand using the appropriate force field (e.g., AMBER).

  • Save the prepared ligand in .pdbqt format, which is required for AutoDock Vina.

3.3. Protein Preparation

  • Download the crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17, HIV-1 RT - PDB ID: 1VRT, Fungal Als3 - Homology model may be required) from the PDB.

  • Load the protein structure into UCSF Chimera.

  • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

  • Add polar hydrogens and assign Gasteiger charges.

  • Repair any missing side chains or loops if necessary.

  • Define the binding site. This can be done by identifying the active site residues from the literature or by using the coordinates of a co-crystallized ligand.

  • Save the prepared protein as a .pdbqt file.

3.4. Molecular Docking with AutoDock Vina

  • Define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but improves the reliability of the results.[10]

  • Run the AutoDock Vina docking simulation from the command line.

  • The output will be a .pdbqt file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol) and a log file with detailed results.

3.5. Analysis of Results

  • Visualize the docked poses in UCSF Chimera to analyze the interactions between the ligand and the protein.

  • Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Compare the binding affinity and interaction patterns of this compound with those of the known inhibitors.

Signaling Pathways and Mechanisms of Action

4.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[11][12] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling molecules like Ras, Raf, MEK, and ERK, as well as the PI3K/Akt pathway.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and the potential inhibitory action of this compound.

4.2. HIV-1 Reverse Transcription Mechanism

HIV-1 Reverse Transcriptase converts the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host genome.[13][14] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.

HIV_RT_Mechanism Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription RT RT HIV-1 Reverse Transcriptase dNTPs dNTPs dNTPs->RNA_DNA_Hybrid Viral_DNA Double-Stranded Viral DNA RNA_DNA_Hybrid->Viral_DNA DNA Synthesis RT NNRTI This compound (Potential NNRTI) NNRTI->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 reverse transcription and potential inhibition by this compound.

4.3. Fungal Biofilm Formation and the Role of Als Proteins

Agglutinin-like sequence (Als) proteins are key adhesins on the surface of fungal cells that mediate attachment to host surfaces and other fungal cells, initiating biofilm formation.[15][16] Inhibiting the function of Als proteins could prevent biofilm development and increase the susceptibility of fungi to antifungal agents.

Fungal_Biofilm_Formation cluster_fungal_cell Fungal Cell Als_Protein Als Protein Host_Surface Host Surface Als_Protein->Host_Surface Adhesion Biofilm Biofilm Formation Host_Surface->Biofilm Inhibitor This compound (Potential Inhibitor) Inhibitor->Als_Protein Inhibition of Adhesion

Caption: Role of Als proteins in fungal biofilm formation and potential inhibition by this compound.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Chloro-2-vinylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chloro-2-vinylquinoline, a compound utilized in various research applications.

Core Safety and Hazard Information

Data PointValueSource
Molecular FormulaC₁₁H₈ClN[1]
Molecular Weight189.64 g/mol [1]
Hazard StatementsNo data available[2]
Precautionary StatementsNo data available[2]
Personal Protective Equipment (PPE)Safety goggles, chemical-resistant gloves, impervious clothing, full-face respirator (if exposure limits are exceeded)[2]

Immediate First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Following Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Proper Disposal Protocol

The recommended procedure for the disposal of this compound, based on information for the closely related compound 7-Chloro-2-methylquinoline, is through a licensed professional waste disposal service.[3] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Consult a Licensed Professional: The primary step is to contact a licensed professional waste disposal company to handle the material.[3] These companies are equipped to manage the disposal of chemical waste in an environmentally sound and compliant manner.

  • Segregate and Label: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by the disposal company. Ensure the waste container is clearly and accurately labeled with the chemical name and any known hazards.

  • Containerize Properly: Use a suitable, closed container for disposal.[3] The container should be in good condition and compatible with the chemical.

  • Incineration (as per professional guidance): The likely method of disposal by a licensed facility will be chemical incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in an incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]

  • Dispose of Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), labware, and cleaning materials, should be treated as hazardous waste and disposed of as the unused product.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and evacuate personnel to a safe area. [3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if necessary. [2][3]

  • Prevent the substance from entering drains. [3]

  • Contain the spill. For solid material, sweep it up and shovel it into a suitable, closed container for disposal.[3] Avoid creating dust.[3]

  • Clean the spill area thoroughly.

Disposal Workflow

cluster_preparation Preparation cluster_disposal Disposal Process cluster_contingency Contingency A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate and Label Waste Container B->C D Contact Licensed Professional Waste Disposal Service C->D E Arrange for Pickup and Transportation D->E F Professional Disposal (Likely Incineration) E->F G Accidental Spill Occurs H Follow Accidental Release Measures G->H I Contain and Collect Spill Material H->I J Dispose of as Hazardous Waste I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Chloro-2-vinylquinoline (CAS No. 177748-00-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

I. Compound Identification and Properties

A summary of the key physical and chemical properties of this compound is provided below. While comprehensive toxicological data is not available, the compound should be handled with care as a potentially hazardous substance.

PropertyValue
Molecular Formula C₁₁H₈ClN
Molecular Weight 189.64 g/mol [1][]
CAS Number 177748-00-4[1][][3][4]
Appearance Data not available
Solubility Insoluble in water[5]
Boiling Point Data not available
Melting Point Data not available

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. A face shield should be used if there is a splash hazard.
Skin Protection Wear fire/flame resistant and impervious clothing[4]. A lab coat is required. Nitrile gloves should be worn to prevent skin contact.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

III. Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling Proceed with caution disposal Disposal handling->disposal After experiment emergency Emergency Preparedness emergency->prep emergency->handling emergency->disposal a Don appropriate PPE b Ensure fume hood is operational c Prepare all necessary equipment d Handle exclusively within a fume hood e Avoid inhalation of vapor or dust f Prevent contact with skin and eyes g Segregate as halogenated organic waste h Store in a labeled, sealed container i Arrange for professional waste disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment to minimize movement of the chemical.

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.

    • Avoid direct contact with the substance. Use appropriate tools for transfer.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the container in a dry, cool, and well-ventilated place[1].

    • Keep away from strong oxidizing agents.

Disposal Plan:

  • Waste Segregation: As a chlorinated organic compound, this compound waste must be collected separately in a designated "Halogenated Organic Waste" container[6]. Do not mix with non-halogenated waste.

  • Containerization: Use a clearly labeled, leak-proof container for waste collection.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of down the drain[6].

IV. Emergency Procedures

In the event of an emergency, follow these procedures immediately.

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill inhalation Inhalation inhalation_1 Move to fresh air inhalation->inhalation_1 skin_contact Skin Contact skin_contact_1 Remove contaminated clothing skin_contact->skin_contact_1 eye_contact Eye Contact eye_contact_1 Rinse with water for 15 minutes eye_contact->eye_contact_1 ingestion Ingestion ingestion_1 Rinse mouth with water ingestion->ingestion_1 spill_1 Evacuate and ventilate the area spill_2 Wear appropriate PPE spill_1->spill_2 spill_3 Contain spill with absorbent material spill_2->spill_3 spill_4 Collect and place in hazardous waste container spill_3->spill_4 seek_medical Seek immediate medical attention inhalation_1->seek_medical skin_contact_2 Wash skin with soap and water skin_contact_1->skin_contact_2 skin_contact_2->seek_medical eye_contact_1->seek_medical ingestion_1->seek_medical

Caption: Emergency Response for this compound.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention[7].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Spill Response:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.

  • Containment and Cleanup: Collect the spilled material and arrange for disposal. Do not let the product enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.